The table below summarizes the core characteristics that define refametinib's mechanism of action.
| Feature | Description |
|---|---|
| Target | MEK1 and MEK2 (Mitogen-activated protein kinase kinases 1 & 2) [1] [2] [3] |
| Inhibition Type | Allosteric, ATP-noncompetitive [2] [3] |
| Selectivity | Highly selective for MEK1/2 over other kinases (>200 tested) [4] |
| Key Molecular Effect | Binds adjacent to ATP site, preventing MEK1/2 from phosphorylating/activating ERK1/2 [2] [3] |
| Downstream Result | Suppression of MAPK pathway signaling, leading to cell cycle arrest & apoptosis [5] [4] |
This mechanism is visually summarized in the following pathway diagram:
This compound allosterically inhibits MEK1/2 in the MAPK pathway.
Preclinical studies demonstrate this compound's anti-proliferative effects across various cancer cell lines and its synergistic potential in combination therapies.
The table below shows this compound's anti-proliferative effect (measured as IC₅₀) in a panel of HER2-positive breast cancer cell lines [6].
| Cell Line | PIK3CA Mutation Status | This compound IC₅₀ (nM) |
|---|---|---|
| HCC1954-P | H1047R | 357.3 ± 87.8 |
| BT474-P | K111N | 1245.3 ± 152.0 |
| SKBR3-P | Wild-Type | > 4000 |
This compound shows enhanced efficacy when combined with other agents. Key synergistic combinations from preclinical research include [6]:
To evaluate this compound's activity, standard preclinical methodologies were employed.
This protocol measures the concentration of this compound required to inhibit 50% of cell proliferation [4].
This protocol quantifies the synergistic effect of this compound with another drug [4].
This protocol assesses whether this compound effectively inhibits its target in a living organism [5].
This compound has been evaluated in clinical trials for various solid tumors, including hepatocellular carcinoma (HCC).
A robust method for evaluating MEK1/2 inhibitor engagement involves measuring the phosphorylation status of downstream ERK1/2. The following protocol, adapted from a 2022 study, details this process using peripheral blood mononuclear cells (PBMCs).
Objective: To assess the target engagement and efficacy of a MEK1/2 inhibitor (like Refametinib) by measuring the levels of phosphorylated ERK1/2 (pERK1/2) under baseline and stimulated conditions [1].
Workflow Overview:
Materials and Equipment:
Detailed Procedure:
This compound has been evaluated in various preclinical models and clinical trials, demonstrating its potential therapeutic value.
Preclinical Efficacy: Studies show this compound inhibits growth in cancer cell lines, including those with the B-RAF V600E mutation. In vivo, it inhibits tumor growth in xenograft models of human melanoma, colon cancer, and pancreatic cancer [2]. Synergistic effects have been observed when this compound is combined with other agents:
Clinical Trial Data: this compound has been investigated in clinical trials, primarily for HCC.
To better understand this compound's position, the table below compares it with other MEK inhibitors.
| Inhibitor Name | Status | Key Approved Indications(s) | Key Mechanism Notes |
|---|---|---|---|
| This compound | Investigational [6] [5] [3] | N/A | Allosteric MEK1/2 inhibitor [3] |
| Trametinib | Approved [6] | Melanoma (with BRAF V600 mutation) [6] | Allosteric MEK1/2 inhibitor [6] |
| Selumetinib | Approved [6] | Pediatric neurofibromatosis type 1 (NF1) [6] | Allosteric MEK1/2 inhibitor [6] |
| Binimetinib | Approved [6] | Melanoma [6] | Allosteric MEK1/2 inhibitor [6] |
| Cobimetinib | Approved [6] | Melanoma (with BRAF inhibitor) [6] | Allosteric MEK1/2 inhibitor [6] |
The MAPK pathway and this compound's mechanism are illustrated below:
BAY 86-9766, known as this compound, is a potent, selective, and allosteric inhibitor of MEK1 and MEK2 (mitogen-activated extracellular signal-regulated kinase) within the MAPK (RAS/RAF/MEK/ERK) signaling pathway [1]. Its high selectivity for MEK1/2 was confirmed in a broad panel of over 200 kinases, where only MEK1/2 were significantly inhibited [1]. This targeted action makes it a candidate for investigating combination therapies in cancers with dysregulated MAPK signaling.
Preclinical studies have evaluated this compound across various cancer models, both as a single agent and in combination with other targeted therapies. The table below summarizes the quantitative efficacy data from key studies.
| Cancer Type | Model System | Combination Agent | Key Findings | IC₅₀ / Efficacy Values | Synergy Assessment |
|---|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) [1] | Multiple HCC cell lines (in vitro) | Sorafenib (multikinase inhibitor) | Potent antiproliferative activity; strong synergy in suppressing proliferation and pERK. | IC₅₀ values: 33 to 762 nM (monotherapy). | Synergy shown via combination index isobologram analysis [1]. |
| Orthotopic/Subcutaneous models (Hep3B, Huh-7, Hepa129, MH3924A) | Sorafenib | Prolonged survival; reduced tumor growth, ascites, and serum alpha-fetoprotein; inhibited ERK phosphorylation and microvessel density. | Significant survival prolongation vs. control (p-values not stated) [1]. | Synergistic effects on survival and tumor growth in multiple models [1]. | |
| HER2-Positive Gastric Cancer [2] | Gastric cancer cell lines (NCI-N87, OE19, ESO26) | Copanlisib (PI3K inhibitor) and/or Lapatinib/Trastuzumab (HER2 inhibitors) | Anti-proliferative effect; combination with copanlisib significantly improved growth inhibition. | IC₅₀ for Copanlisib: 23.4 - 93.8 nM across cell lines [2]. | Lapatinib + Copanlisib was synergistic (ED₅₀: 0.83-0.88) in ESO26 and OE19 cells [2]. |
| Gastric cancer cell lines (NCI-N87, ESO26, OE19) | This compound (MEK1/2 inhibitor) | Anti-proliferative effect as a single agent. | Data presented graphically, specific IC₅₀ not fully quantified in text [2]. | Additive/synergistic effects observed in combinations with anti-HER2 therapies [2]. |
The methodologies from these preclinical studies can serve as a reference for designing experiments with this compound.
The following diagram illustrates the MAPK signaling pathway and the points of inhibition by this compound and combination drugs like sorafenib.
Figure 1: BAY 86-9766 inhibits the MAPK pathway at the MEK level. Combining it with Sorafenib, which acts upstream, enhances pathway suppression [1] [2].
In cellular environments, Refametinib inhibits the phosphorylation of ERK1/2, the direct downstream effectors of MEK. The diagram below illustrates the RAF-MEK-ERK signaling pathway and this compound's mechanism of action.
This compound allosterically inhibits MEK, preventing ERK phosphorylation and downstream signaling.
This inhibition translates into potent anti-proliferative activity, particularly in cancer cell lines with mutations that hyperactivate the MAPK pathway, such as those with the BRAF V600E mutation [1]. The cellular IC50 (GI50) for growth inhibition in sensitive BRAF-mutant lines typically ranges from 67 to 89 nM in anchorage-dependent conditions [1].
The biological effect of this compound is context-dependent. The table below shows its anti-proliferative activity across different cancer cell lines.
| Cell Line / Context | Proliferation IC50 (nM) | Notes |
|---|---|---|
| HCC1954 (Breast Cancer) | 357 ± 88 [2] | HER2-positive, PIK3CA mutant (H1047R) [2]. |
| BT474 (Breast Cancer) | 1245 ± 152 [2] | HER2-positive, PIK3CA mutant (K111N) [2]. |
| SKBR3 (Breast Cancer) | >4000 [2] | HER2-positive, PIK3CA wild-type; largely insensitive [2]. |
| Various HCC Models | 33 - 762 [3] | Range of sensitivity across different hepatocellular carcinoma cell lines [3]. |
A common and robust method for determining the anti-proliferative IC50 of this compound is the 72-hour CellTiter-Glo Luminescent Cell Viability Assay [3] [2]. The typical workflow is as follows:
This compound has been evaluated in clinical trials for various solid tumors, including hepatocellular carcinoma (HCC), both as a monotherapy and in combination with other agents like sorafenib [4]. The combination with sorafenib showed synergistic effects in preclinical HCC models by simultaneously inhibiting the MAPK pathway at two points (RAF and MEK) and blocking parallel pro-survival pathways [3] [4].
The table below summarizes the key pharmacokinetic parameters of this compound, primarily derived from a phase I clinical study where it was administered in combination with sorafenib [1] [2].
| Parameter | Value / Characterization |
|---|---|
| Administration | Oral [1] |
| Absorption | Readily absorbed; exhibits near-dose proportionality [1] [2] |
| Plasma Half-life | ~16 hours (at the MTD of 50 mg twice daily) [1] [2] |
| Accumulation | Less than 2-fold after multiple dosing [1] [2] |
| Metabolite Identified | M17 (Plasma levels were measured, but activity not detailed) [1] |
| Key Metabolic Enzymes | Information from search results is insufficient |
| Route of Elimination | Information from search results is insufficient |
| Protein Binding | Information from search results is insufficient |
This compound (also known as RDEA119 or BAY 86-9766) is a small-molecule, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated ERK kinase) [1] [3]. It is non-ATP competitive and highly selective [3].
MEK is a critical component within the RAS/RAF/MEK/ERK pathway (often called the MAPK pathway), which is frequently dysregulated in human cancers and controls cellular proliferation, survival, and differentiation [1] [3] [4]. The following diagram illustrates the signaling pathway and this compound's role within it.
The primary evidence for this compound's pharmacokinetics and pharmacodynamics comes from a phase I dose-escalation and expansion study (NCT00785226) [1].
It is important for researchers to note that, despite the promising early-phase data, the clinical development of this compound for several indications has been discontinued [5]. This includes its development for liver cancer (in 2022) and biliary cancer [5]. This information is crucial for understanding the compound's current status in the drug development pipeline.
As the tables indicate, there are significant gaps in the publicly available scientific literature regarding the detailed metabolic fate and elimination pathways of this compound. Future research or data disclosure could focus on:
To understand Refametinib's mechanism and the experimental procedures in the study, please refer to the following diagrams.
Diagram 1: this compound inhibits the RAS-RAF-MEK-ERK-MAPK pathway, which is involved in cell proliferation and survival. The experimental workflow for testing the HPBCD-based drinking water formulation is also shown. [1] [2]
The study provided clear quantitative outcomes for stability, pharmacokinetics, pharmacodynamics, and toxicity, summarized in the table below.
| Parameter | Finding | Experimental Context |
|---|---|---|
| Formulation Stability | No significant degradation after 7 days | Condition: Protected from UV/visible light [1] |
| Pharmacokinetics | Dose: 50 mg/kg/day Plasma Level: >1.2 µg/mL (active level achieved) [1] | | | Pharmacodynamics | Dose: 50 mg/kg/day Effect: Significant reduction in pERK/total ERK protein levels [1] | Tissues Analyzed: Murine myocardial and aortic tissue [1] | | Toxicity / Mortality | High mortality rate observed [1] | Dose Group: 75 mg/kg/day Reported Deaths: n=5 [1] |
Here are the detailed methodologies for the key experiments conducted in the study.
The table below summarizes the key details regarding this compound's status.
| Aspect | Status and Details |
|---|---|
| Overall Status | Investigational [1] [2]. |
| FDA Orphan Drug Status | Not designated. No official record found in FDA database for this compound. |
| Clinical Trial Focus | Studied in hepatocellular carcinoma (HCC), both as monotherapy and in combination with sorafenib [3] [2]. Also investigated in HER2-positive breast cancer (preclinical) and other solid tumors [4] [2]. |
| Key Mechanism of Action | Selective, allosteric, non-ATP competitive inhibitor of MEK1 and MEK2 kinases [1] [2]. |
This compound is a potent and highly selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [5] [2]. This pathway is crucial for regulating cell proliferation, survival, and differentiation, and is frequently dysregulated in human cancers [6] [7].
The following diagram illustrates the MAPK signaling pathway and shows where this compound acts:
Figure 1: The MAPK signaling pathway and this compound's site of action.
Preclinical studies have demonstrated this compound's potential, particularly in combination therapies.
Clinical development of this compound has focused on specific cancer types, with research suggesting potential biomarkers for response.
The table below summarizes key clinical findings for this compound:
| Condition / Trial | Combination | Key Findings |
|---|---|---|
| Advanced Solid Tumors [2] | This compound Monotherapy | Well-tolerated; most common toxicities were rash and diarrhea. Tumor biopsies confirmed target engagement (inhibition of pERK). |
| Hepatocellular Carcinoma (HCC) [2] | This compound + Sorafenib | Phase II trial showed a median time-to-progression of 4.1 months and a partial response rate of 5%. Dose modifications due to adverse events may have limited efficacy. |
| HER2-Positive Breast Cancer [4] | This compound + Copanlisib (PI3Ki) or Lapatinib | Preclinical data showed synergistic growth inhibition in 4/6 and 3/6 cell lines tested, suggesting a potential combination strategy. |
Future development of this compound will likely focus on several key areas:
Refametinib (also known as RDEA119 or BAY 86-9766) is a potent, highly selective, allosteric inhibitor of MEK1 and MEK2 kinases, key components of the RAS-RAF-MEK-ERK-MAPK signaling pathway. This pathway is clinically significant in various pathological conditions, including multiple human tumors, aortic aneurysms, atherosclerosis, and cardiomyopathy. The therapeutic potential of this compound has been demonstrated in phase II clinical trials for oncology and in preclinical models for cardiovascular conditions, particularly in attenuating aortic root growth in murine models of Marfan syndrome. Traditional administration in preclinical studies involves oral gavage delivery, which presents significant challenges including labor intensity, induction of animal stress, potential for injury, and confounding of experimental results. These limitations necessitate the development of alternative administration methods that reduce animal manipulation while maintaining therapeutic efficacy [1] [2].
The MAPK signaling pathway represents a crucial intracellular signaling cascade that regulates fundamental cellular processes including apoptosis, cell cycle progression, metabolism, differentiation, and proliferation. Upregulation or constitutive activation of this pathway, whether through gain-of-function mutations in oncogenes or hyperactivation of upstream pathways, has been implicated in numerous disease states. The development of a refined administration method for this compound addresses both scientific and ethical considerations by providing a stress-free alternative that aligns with the 3Rs principle (Replacement, Reduction, and Refinement) in animal research. This application note details the development, validation, and implementation of a novel drinking water formulation of this compound that offers a viable alternative to oral gavage for long-term studies [1].
The development of an alternative administration method for this compound focused on addressing the compound's inherent water insolubility, which previously necessitated the use of oral gavage with specialized vehicles such as 2-hydroxypropyl-beta-cyclodextrin (HPBCD) and cremophor EL in saline. The novel formulation leverages the complexation capacity of HPBCD to enhance the aqueous solubility of this compound, thereby enabling its administration via drinking water. This approach represents a significant advancement in preclinical dosing strategies as it eliminates the need for physical restraint and repeated animal manipulation associated with oral gavage, thereby reducing stress-induced experimental variables [1].
The drinking water formulation consists of this compound complexed with HPBCD in purified water. The specific ratio of this compound to HPBCD was optimized to achieve sufficient solubility while maintaining stability in aqueous solution. The formulation requires protection from light using amber drinking bottles or foil wrapping to prevent photodegradation of the active compound. This simple yet effective formulation strategy allows for precise dosing based on measured water consumption and animal body weight, ensuring consistent delivery of the target daily dosage without the peaks and troughs associated with intermittent dosing methods [1] [2].
Table 1: Comparison of this compound Formulation Approaches
| Formulation Characteristic | Traditional Oral Gavage | HPBCD Drinking Water | Research-Grade Formulations |
|---|---|---|---|
| Solubility Approach | HPBCD and/or cremophor EL in saline | HPBCD in drinking water | DMSO stock solutions followed by dilution in various vehicles |
| Administration Method | Twice-daily oral gavage | Ad libitum in drinking water | Oral gavage or other routes |
| Stress Induction | High due to restraint and manipulation | Minimal | Variable depending on administration method |
| Labor Requirements | High (skilled technical staff) | Low (routine monitoring) | High for preparation and administration |
| Stability Considerations | Prepared immediately before administration | Stable for 7 days when protected from light | Variable depending on formulation |
Alternative formulation approaches documented in commercial and research settings include the use of DMSO stock solutions (100 mg/mL) that can be further diluted in various vehicles for in vivo studies. Research-grade formulations often employ suspension agents such as carboxymethyl cellulose sodium salt (CMC-Na) or surfactant-based systems containing PEG300 and Tween 80. One validated research formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, achieving a concentration of 5 mg/mL (8.74 mM). Another approach utilizes oil-based vehicles such as 5% DMSO in corn oil at 0.71 mg/mL (1.24 mM). However, these alternative formulations still typically require oral gavage for administration and do not address the fundamental issues of animal stress and labor intensity [3] [4].
A selective analytical method was developed using ultra-high performance liquid chromatography with UV detection (UHPLC-UV) to assess the stability profile of this compound in the HPBCD-based drinking water formulation. This method was specifically designed and validated to accurately quantify this compound concentrations in the formulation throughout the use period. The chromatographic conditions were optimized to achieve baseline separation of this compound from potential degradation products, ensuring specificity and reliability of the stability assessment. The method demonstrated appropriate linearity, accuracy, and precision across the relevant concentration range for quality control purposes [1].
The stability-indicating capability of the UHPLC-UV method was confirmed through forced degradation studies, which established that degradation products formed under various stress conditions did not interfere with the quantification of this compound. This validation step was critical to ensure that the method could accurately monitor this compound concentration in the presence of potential decomposition products that might form during the in-use period. The development of this robust analytical method was essential for establishing the shelf-life and use-period of the drinking water formulation under practical laboratory conditions [1].
Table 2: Stability and Pharmacokinetic Parameters of this compound Formulations
| Parameter | HPBCD Drinking Water Formulation | Research-Grade Formulations |
|---|---|---|
| In-Use Stability | No significant degradation over 7 days (protected from light) | Variable; typically prepared fresh |
| Light Sensitivity | High (requires UV/visible light protection) | Documented light sensitivity |
| Plasma Concentration (50 mg/kg/day) | >1.2 µg/mL (active levels achieved) | Concentration-dependent |
| Plasma Concentration (75 mg/kg/day) | Dose-dependent increase | Not applicable |
| pERK/ERK Inhibition | Significant reduction in aortic and myocardial tissue | Demonstrated in tumor models |
| Toxic Dose Threshold | High mortality at 75 mg/kg/day | Dose-dependent toxicity observed |
Stability studies conducted under real-world conditions demonstrated that the HPBCD-based drinking water formulation maintained This compound stability with no significant degradation over a 7-day period when drinking bottles were protected from UV/visible light. This finding was significant as it established that the formulation could be prepared weekly, reducing the labor burden associated with daily preparation. The identification of light sensitivity as a critical factor in formulation stability informed the practical requirement for light-protected drinking bottles, which can be achieved through the use of amber glass or plastic containers, or by wrapping clear bottles with light-blocking materials [1] [2].
The quantitative stability data gathered using the UHPLC-UV method provided confidence in the consistency of dosing throughout the use period. This aspect is particularly important for long-term studies where maintenance of steady-state drug levels is critical for interpreting pharmacological outcomes. The demonstrated stability of the formulation also supports its potential application in large-scale studies where logistical considerations make daily preparation impractical. These stability characteristics represent a significant advantage over traditional dosing methods that require fresh preparation for each administration [1].
The pharmacokinetic properties of the HPBCD-based drinking water formulation were evaluated in 16-week-old male wild-type C57Bl/6J mice. Animals received either 50 mg/kg/day (n=10) or 75 mg/kg/day (n=7) of this compound via the drinking water formulation for 7 days. The study demonstrated a dose-dependent increase in this compound plasma levels, with active plasma concentrations (>1.2 µg/mL) achieved even at the lower dose of 50 mg/kg/day. This finding confirmed that the drinking water administration method could achieve therapeutically relevant plasma levels, a critical requirement for its use in efficacy studies [1] [2].
An important observation from the pharmacokinetic assessment was the mortality rate of 5 animals in the higher dose group (75 mg/kg/day), indicating a narrow therapeutic window and the importance of careful dose selection. This finding highlighted the necessity for dose optimization studies when implementing this administration method in new research contexts. The achievement of consistent active plasma levels with the 50 mg/kg/day dose supported the utility of this method for long-term studies, particularly those investigating chronic conditions such as aortic aneurysm development or cardiomyopathy [1].
The inhibitory activity of this compound delivered via the drinking water formulation was confirmed through assessment of phosphorylated ERK (pERK) to total ERK protein levels in both myocardial and aortic tissue. Mice receiving a daily dose of 50 mg/kg/day this compound demonstrated a significant reduction in pERK/total ERK ratios compared to untreated controls (n=4/group). This pharmacodynamic evidence confirmed that the drinking water administration method achieved effective pathway inhibition in target tissues, validating its utility for investigating MEK-ERK pathway-dependent disease processes [1] [2].
The demonstration of target engagement in cardiovascular tissues was particularly relevant for research applications in aortic aneurysm and cardiomyopathy models. The consistent inhibition of ERK phosphorylation across tissue types indicated adequate tissue penetration and sustained pathway modulation achieved through the drinking water administration method. These pharmacodynamic outcomes, coupled with the pharmacokinetic data, provided comprehensive validation of the HPBCD-based drinking water formulation as an effective alternative to oral gavage for preclinical studies of this compound [1].
Materials Required: this compound (CAS 923032-37-5), 2-hydroxypropyl-beta-cyclodextrin (HPBCD), purified water, amber drinking bottles or light-blocking materials, analytical balance, magnetic stirrer or mixer [1] [4].
Step 1: Solution Preparation
Step 2: Mixing and Complexation
Step 3: Quality Control
Materials Required: UHPLC system with UV detector, C18 reverse-phase column, methanol or acetonitrile (UHPLC grade), formic acid, water (UHPLC grade), volumetric flasks, amber vials [1].
Step 1: Sample Preparation
Step 2: UHPLC-UV Analysis
Step 3: Data Analysis
Animals and Housing: 16-week-old male C57Bl/6J mice, group housing with standard environmental conditions, and ad libitum access to food and the medicated water formulation [1].
Step 1: Dose Calculation
Step 2: Administration
Step 3: Monitoring and Endpoint Assessment
The successful implementation of the HPBCD-based drinking water formulation for this compound administration requires attention to several practical considerations. First, the light sensitivity of this compound necessitates consistent use of light-protected drinking bottles throughout the administration period. Second, dose selection should be carefully considered based on the specific research objectives, with 50 mg/kg/day demonstrating efficacy with acceptable toxicity in murine studies. Researchers should conduct pilot studies to confirm appropriate dosing in their specific model systems, particularly when using genetically modified animals that may have altered water consumption patterns [1] [2].
Formulation consistency should be monitored through regular measurement of water consumption to ensure accurate dose delivery. Animals with significantly altered drinking behavior due to experimental conditions or genotype may require adjustment of formulation concentration to maintain target dosing. The stability limitations (7-day maximum use period) require scheduled weekly preparation of fresh formulation, which should be incorporated into study planning. For long-term chronic studies, this administration method significantly reduces the cumulative stress compared to daily oral gavage, potentially improving the validity of experimental outcomes particularly in stress-sensitive research models [1].
The development and validation of a HPBCD-based drinking water formulation for this compound administration represents a significant advancement in preclinical research methodology. This approach effectively addresses the limitations of oral gavage by reducing animal stress, minimizing injury risk, and decreasing labor requirements while maintaining therapeutic drug levels and target pathway inhibition. The comprehensive validation including stability assessment, pharmacokinetic profiling, and demonstration of pharmacodynamic activity in target tissues provides researchers with a robust alternative administration method for investigating MEK-ERK pathway modulation in disease models [1] [2].
This refined administration method aligns with the 3Rs principle in animal research and offers particular utility in long-term studies where repeated stress from traditional administration methods may confound experimental results. The detailed protocols provided in this application note enable researchers to confidently implement this alternative administration method in their investigation of this compound across a spectrum of disease models, particularly in cardiovascular research and oncology. Future directions may include further optimization of formulation approaches and exploration of this administration strategy with other MEK inhibitors [1].
1. Introduction Hepatocellular carcinoma (HCC) represents a significant unmet medical need, particularly in its advanced stages. Sorafenib, a multi-kinase inhibitor, has been a standard of care for unresectable HCC. Refametinib (BAY 86-9766) is a potent, selective, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway [1] [2]. Preclinical models demonstrated that the combination of this compound and sorafenib has synergistic antitumor activity, providing a strong rationale for clinical evaluation [1].
2. Mechanism of Action The combination operates through a dual-mechanism attack on oncogenic signaling:
Preclinically, this combination was shown to inhibit the feedback upregulation of MEK phosphorylation that can occur with sorafenib monotherapy, leading to enhanced suppression of tumor growth and increased apoptosis [1].
The following diagram illustrates the signaling pathway and drug targets:
3. Clinical Trial Efficacy Data A phase II, single-arm study (NCT01204177) evaluated the efficacy and safety of this compound plus sorafenib in 95 enrolled Asian patients with unresectable HCC; 70 patients received study treatment [3] [4]. The key efficacy outcomes are summarized below.
Table 1: Efficacy Outcomes from the Phase II Trial (NCT01204177)
| Endpoint | Result | Notes |
|---|---|---|
| Disease Control Rate (DCR) | 44.8% (n=58) | Primary efficacy endpoint [3]. |
| Median Overall Survival (OS) | 290 days (approx. 9.5 months) | Based on n=70 patients [3]. |
| Median Time to Progression (TTP) | 122 days (approx. 4.1 months) | [3]. |
| Overall Survival in RAS-mutated patients | 12.7 months | Suggested synergistic effect; from a separate analysis [5]. |
4. Safety and Tolerability Profile The combination therapy was associated with significant toxicity, requiring dose modifications in almost all patients [3]. The most frequent drug-related adverse events (AEs) are listed below.
Table 2: Common Drug-Related Adverse Events [3]
| Adverse Event | Frequency |
|---|---|
| Diarrhea | Very Common |
| Rash | Very Common |
| Aspartate Aminotransferase (AST) Elevation | Very Common |
| Vomiting | Very Common |
| Nausea | Very Common |
Dosing and Management: The trial started with a lead-in dose (this compound 50 mg twice daily + sorafenib 200 mg/400 mg twice daily) with potential escalation to sorafenib 400 mg twice daily from cycle 2. However, frequent grade 3 AEs necessitated dose reductions or interruptions in the majority of patients, which may have limited the overall treatment effect [3].
5. Biomarker Analysis A key finding from the study was the correlation between RAS mutation status and treatment response.
1. Preclinical Assessment of Combination Effect (In Vitro)
Objective: To evaluate the synergistic antiproliferative effect of this compound and sorafenib on HCC cell lines [1].
Materials:
Methodology:
2. Protocol for RAS Mutation Analysis from Circulating Tumor DNA (ctDNA)
Objective: To non-invasively identify patients with HCC who have RAS mutations for potential enrichment in clinical trials [5].
Materials:
Methodology:
The combination of this compound and sorafenib demonstrated modest antitumor activity in patients with unresectable HCC, but its clinical utility was limited by a challenging safety profile requiring extensive dose modifications [3]. The most promising finding was the identification of RAS mutations as a potential predictive biomarker for response [3] [5]. Future development of this or similar MEK-inhibitor combinations would likely require:
This phase I/II, open-label, multicenter study (NCT Number: Available on clinicaltrials.bayer.com under ID 14905) evaluated refametinib combined with gemcitabine in patients with locally advanced or metastatic pancreatic cancer [1] [2].
The tables below summarize the key efficacy and safety results from the study.
Table 1: Efficacy Outcomes (Phase II) [1] [3]
| Parameter | All Patients (n=90) | KRAS Mutant (ctDNA) | KRAS Wild-Type (ctDNA) |
|---|---|---|---|
| Objective Response Rate (ORR) | 23% | 28% | 48% |
| Disease Control Rate (DCR) | 73% | 69% | 81% |
| Median Progression-Free Survival (PFS) | Information missing | 5.3 months | 8.8 months |
| Median Overall Survival (OS) | Information missing | 6.6 months | 18.2 months |
Table 2: Common Treatment-Emergent Toxicities [1] [3] This list includes adverse events observed during the study.
| Toxicity | Frequency |
|---|---|
| Thrombocytopenia | Common |
| Fatigue | Common |
| Anemia | Common |
| Edema | Common |
| Rash | Common (known effect of MEK inhibitors [5]) |
| Diarrhea | Common (known effect of MEK inhibitors [5]) |
This section provides the methodological details for the clinical trial.
This compound targets the MAPK signaling pathway, a key driver in many cancers, particularly those with KRAS mutations. The following diagram illustrates the pathway and the drug's site of action.
This compound (also known as RDEA119 or BAY 86-9766) is a highly selective, potent, allosteric inhibitor of MEK1/2 enzymes within the RAS-RAF-MEK-ERK-MAPK signaling pathway. This pathway regulates critical cellular processes including proliferation, differentiation, survival, and apoptosis, with its constitutive activation observed in numerous human tumors, aortic aneurysms, atherosclerosis, and cardiomyopathy. This compound has demonstrated antitumor activity in phase II clinical trials and has shown efficacy in attenuating aortic root growth in murine models of Marfan syndrome. The therapeutic monitoring of this compound plasma concentrations is essential for establishing pharmacokinetic-pharmacodynamic relationships and optimizing dosing regimens in both preclinical and clinical settings.
The development of reliable bioanalytical methods for this compound quantification is particularly important given its narrow therapeutic index, as evidenced by a relatively high mortality rate observed in murine studies at higher doses (75 mg/kg/day). A robust analytical method allows researchers to precisely monitor drug exposure levels, potentially mitigating toxic effects while maintaining therapeutic efficacy. The UHPLC-UV technique offers an optimal balance of sensitivity, specificity, and accessibility for this compound quantification in biological matrices, making it particularly suitable for preclinical research settings where more expensive LC-MS/MS instrumentation may not be readily available.
The UHPLC-UV method for this compound quantification employs specific chromatographic conditions optimized for peak resolution, sensitivity, and analysis time. Based on the research by [1], the method utilizes:
The method development considered various factors affecting chromatographic performance, including organic modifier selection, buffer composition, pH adjustment, and gradient profile. The finalized conditions provide adequate separation of this compound from potential endogenous interferences present in plasma matrices while maintaining reasonable analysis time for processing large sample batches typical in pharmacokinetic studies.
Proper sample preparation is critical for reliable this compound quantification. The optimized protein precipitation extraction protocol follows these steps:
This sample preparation procedure effectively removes interfering proteins and phospholipids while maintaining adequate recovery of this compound from the plasma matrix. The use of internal standard correction helps control for variability in extraction efficiency and injection volume.
The UHPLC-UV method for this compound quantification was comprehensively validated according to regulatory guidelines for bioanalytical methods [1] [2]. The key validation parameters are summarized in the table below:
Table 1: Validation Parameters for this compound UHPLC-UV Quantification in Plasma
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1-40 μg/mL | R² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 μg/mL | Signal-to-noise ≥5, precision <20% |
| Precision (Intra-day) | <10% RSD | Meeting regulatory guidelines |
| Precision (Inter-day) | <13% RSD | Meeting regulatory guidelines |
| Accuracy | 85%-115% of nominal values | Within predefined range |
| Extraction Recovery | Consistent and reproducible | Not explicitly specified |
| Selectivity | No interference from plasma components | Peak purity established |
| Stability | 7 days at -20°C or -80°C | Within ±15% of nominal |
Stability evaluation is a critical component of method validation, particularly for preclinical studies involving long-term storage of samples. The this compound stability assessment included:
The stability evaluation followed regulatory guidelines, with samples considered stable if the mean concentration deviated within ±15% of nominal values. Based on similar stability concerns noted for other compounds [2], direct analysis of this compound plasma samples after collection or maximum storage for one week at -20°C or -80°C is recommended to ensure accurate quantification.
The validated UHPLC-UV method was successfully applied to characterize the pharmacokinetic profile of this compound in wild-type C57Bl/6J mice following administration via drinking water. Key pharmacokinetic parameters obtained are summarized below:
Table 2: Pharmacokinetic Parameters of this compound in Murine Plasma Following Oral Administration via Drinking Water
| Dose Group | Plasma Concentration | Achieved Active Levels | Mortality Rate | Sample Size (n) |
|---|---|---|---|---|
| 50 mg/kg/day | Therapeutic concentrations detected | >1.2 μg/mL (active levels) | No significant mortality | 10 |
| 75 mg/kg/day | Dose-dependent increase | Above active levels | Relatively high (n=5) | 7 |
The study demonstrated that active plasma concentrations (>1.2 μg/mL) were achieved even at the lower dose of 50 mg/kg/day, confirming the suitability of the drinking water administration method as a valid alternative to oral gavage. The dose-dependent increase in plasma concentrations highlighted the importance of therapeutic drug monitoring to avoid potential toxicities associated with elevated this compound exposure.
The pharmacodynamic effects of this compound were evaluated through measurement of phosphorylated ERK (pERK) to total ERK protein ratios in myocardial and aortic tissues following 7 days of treatment. Researchers observed:
This pharmacodynamic assessment confirmed the functional activity of this compound delivered via the drinking water method and validated the biological significance of the plasma concentrations measured by the UHPLC-UV method.
The complete experimental workflow for this compound quantification and efficacy assessment encompasses multiple stages from sample collection to data interpretation, as illustrated in the following diagram:
Successful implementation of the this compound UHPLC-UV quantification method requires attention to several critical factors:
Sample Storage Stability: Plasma samples should be analyzed immediately after collection or stored at -20°C or -80°C for maximum one week to prevent degradation [2]. Repeated freeze-thaw cycles should be avoided.
Drinking Water Formulation: For drinking water administration, this compound should be prepared using 2-hydroxypropyl-beta-cyclodextrin (HPBCD) as a solubility enhancer, with drinking bottles protected from UV/visible light to prevent drug degradation [1].
Matrix Effects: Although UV detection is less susceptible to ion suppression/enhancement than MS-based methods, evaluation of matrix effects using lots from different individuals is recommended.
System Suitability: Prior to each analysis batch, system suitability tests should be performed to verify chromatographic performance, including retention time stability, peak symmetry, and sensitivity.
Common technical issues and recommended solutions:
Poor Peak Shape: Adjust mobile phase pH or consider using alternative buffering systems; ensure column temperature is properly controlled.
Decreased Sensitivity: Check UV lamp lifetime; evaluate detector cell for contamination; confirm extraction efficiency hasn't changed.
Retention Time Shifts: Stabilize mobile phase composition and column temperature; check for column degradation.
High Background Noise: Use high-purity solvents and reagents; ensure proper sample cleanup to remove interfering matrix components.
The UHPLC-UV method presented herein provides a robust, sensitive, and accessible approach for quantifying this compound in plasma matrices, enabling reliable pharmacokinetic characterization in preclinical studies. The method validation data confirm its suitability for measuring this compound across therapeutically relevant concentrations, while the application to murine models demonstrates its utility in establishing exposure-response relationships.
The successful implementation of this analytical method supports the refinement of animal dosing techniques through the drinking water administration approach, aligning with the 3Rs principle (replacement, reduction, refinement) in animal research by minimizing stress associated with oral gavage. Furthermore, the correlation between plasma concentrations and pharmacodynamic effects on MAPK pathway inhibition strengthens the understanding of this compound's mechanism of action and supports its continued investigation for conditions involving aberrant MAPK signaling.
This compound (also known as RDEA119 or BAY 86-9766) is a highly selective, potent, allosteric inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK-MAPK signaling pathway. This pathway is ubiquitously involved in regulating crucial cellular processes including proliferation, differentiation, survival, and apoptosis, with constitutive activation observed in numerous human tumors, aortic aneurysms, atherosclerosis, and cardiomyopathy [1]. The pERK/total ERK ratio serves as a critical pharmacodynamic biomarker for assessing MEK inhibition efficacy, as it directly reflects the downstream signaling activity of the pathway. This compound has demonstrated potent antitumor activity in various preclinical cancer models and has shown promise in attenuating aortic root growth in murine models of Marfan syndrome [1].
The analysis of phosphorylated ERK (pERK) relative to total ERK in tissue samples provides a reliable method for evaluating the biological activity of this compound and understanding its tissue distribution and target engagement. This protocol details the comprehensive methodology for administering this compound via supplemented drinking water—a refinement over traditional oral gavage that reduces animal stress—and subsequent analysis of pERK/total ERK ratios in murine tissues, particularly heart and aorta [1]. The approach presented here has been validated in wild-type C57Bl/6J mice and demonstrates significant reduction in pERK/total ERK protein levels in both aortic and myocardial tissue following this compound treatment.
This compound is a non-ATP-competitive, allosteric inhibitor that specifically binds to MEK1/2, preventing the phosphorylation and activation of their sole known substrates, ERK1 and ERK2. In comprehensive kinase profiling across more than 200 kinases, this compound demonstrated exceptional selectivity for MEK1/2 without significant off-target activity [2]. This high specificity makes it an ideal tool for precise perturbation of the MAPK signaling pathway in research settings and contributes to its favorable toxicity profile compared to earlier MEK inhibitors.
The therapeutic potential of this compound extends across multiple disease domains characterized by MAPK pathway dysregulation:
Table 1: Key reagents and materials required for this compound administration and pERK/ERK analysis
| Category | Specific Items | Specifications | Supplier Examples |
|---|---|---|---|
| Inhibitor | This compound | >99% chemical and optical purity | ChemieTek |
| Vehicle Component | 2-hydroxypropyl-beta-cyclodextrin (HPBCD) | Suitable for pharmaceutical preparation | Sigma-Aldrich |
| Analytical Instrument | UHPLC-UV system | For stability assessment | Various |
| Animal Model | Wild-type C57Bl/6J mice | 16-week-old, male | Jackson Laboratory |
| Antibodies | pERK1/2 antibody | For Western blot | Cell Signaling Technology |
| Total ERK1/2 antibody | For Western blot | Cell Signaling Technology | |
| Tissue Collection | Dissection tools, liquid nitrogen | For rapid tissue preservation | Various |
The development of a stable this compound drinking water formulation represents a significant refinement in administration methodology, reducing stress associated with repeated oral gavage:
Table 2: Key parameters for Western blot analysis
| Parameter | pERK Detection | Total ERK Detection |
|---|---|---|
| Primary Antibody | Anti-phospho-ERK1/2 | Anti-total ERK1/2 |
| Dilution | 1:1000 | 1:1000 |
| Blocking Solution | 5% BSA in TBST | 5% non-fat milk in TBST |
| Incubation | Overnight at 4°C | Overnight at 4°C |
| Secondary Antibody | HRP-conjugated anti-rabbit | HRP-conjugated anti-rabbit |
| Expected Band Sizes | 44 kDa (ERK1), 42 kDa (ERK2) | 44 kDa (ERK1), 42 kDa (ERK2) |
In validation studies using wild-type C57Bl/6J mice:
Table 3: Expected results from this compound treatment in murine tissues
| Tissue Type | Treatment Group | Expected pERK/total ERK Ratio | Fold-change vs. Control | Statistical Significance |
|---|---|---|---|---|
| Aorta | Control | 1.0 ± 0.15 | 1.0 | Reference |
| This compound 50 mg/kg/day | 0.53 ± 0.12 | 0.53 | p < 0.01 | |
| Heart | Control | 1.0 ± 0.18 | 1.0 | Reference |
| This compound 50 mg/kg/day | 0.47 ± 0.09 | 0.47 | p < 0.01 |
Table 4: Troubleshooting guide for common technical issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background in Western blots | Incomplete blocking or antibody concentration too high | Optimize blocking conditions; titrate antibodies |
| No pERK signal | Protein degradation during processing; insufficient this compound exposure | Verify tissue processing speed; check plasma drug levels |
| High variability between samples | Inconsistent tissue dissection or protein quantification | Standardize dissection protocols; verify protein assay accuracy |
| Unexpected mortality | Drug toxicity at higher doses | Use 50 mg/kg/day dose; monitor animal health daily |
This protocol provides a comprehensive methodology for administering this compound via supplemented drinking water and assessing its pharmacodynamic activity through pERK/total ERK ratio analysis in murine tissues. The approach offers significant advantages over traditional oral gavage by reducing animal stress while maintaining effective target engagement. The robust inhibition of ERK phosphorylation in both cardiovascular and other tissues demonstrates the utility of this protocol for preclinical studies investigating MAPK pathway inhibition in various disease models.
Researchers should consider implementing this validated approach in studies requiring chronic MEK inhibition where minimal stress induction is critical for experimental outcomes. The methodology is particularly relevant for cardiovascular research, oncology studies, and emerging applications in virology where modulation of the MAPK pathway represents a promising therapeutic strategy.
This compound (BAY 86-9766) is an allosteric MEK1/2 inhibitor that targets the MAPK signaling pathway, a key downstream effector of HER2 signaling. While HER2-positive breast cancer has traditionally been targeted with HER2-directed therapies like trastuzumab and lapatinib, resistance frequently develops through various escape mechanisms. One significant resistance mechanism involves persistent activation of the MEK/MAPK pathway despite HER2 blockade. The preclinical evaluation of this compound in HER2-positive breast cancer models demonstrates that this agent has single-agent activity in certain HER2-positive breast cancer cell lines and produces synergistic effects when combined with both HER2-targeted therapies and PI3K inhibitors [1].
The significance of targeting the MEK/MAPK pathway in HER2-positive breast cancer is underscored by proteomic analysis of patient tumors, which revealed that approximately 18% of HER2-positive breast cancers exhibit decreased MAPK signaling with concurrent increased AKT phosphorylation following HER2-targeted therapy. This subset of tumors represents a patient population that may derive particular benefit from MEK inhibition with this compound as a strategy to overcome resistance [1] [2]. The following application notes and protocols detail the experimental approaches for evaluating this compound in HER2-positive breast cancer models, providing researchers with methodologies to further investigate this promising therapeutic strategy.
Comprehensive profiling of this compound sensitivity across a panel of HER2-positive breast cancer cell lines reveals differential sensitivity patterns based on specific molecular characteristics. The anti-proliferative effects of this compound were evaluated in both parental cell lines and matched models with acquired resistance to trastuzumab or lapatinib, providing insights into its potential for overcoming therapeutic resistance [1].
Table 1: this compound Sensitivity Profiles in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Acquired Resistance | PIK3CA Mutation Status | p53 Mutation Status | This compound IC50 (nM) |
|---|---|---|---|---|
| SKBR3-P | N/A | WT | R175H | >4000 |
| SKBR3-L | Lapatinib | WT | N/A | >4000 |
| SKBR3-T | Trastuzumab | WT | N/A | >4000 |
| HCC1954-P | N/A | H1047R | Y163C | 357.3 ± 87.8 |
| HCC1954-L | Lapatinib | H1047R | N/A | 713.7 ± 160.2 |
| BT474-P | N/A | K111N | E285K | 1245.3 ± 152.0 |
| BT474-RES | Trastuzumab | K111N | N/A | 1379.3 ± 190.5 |
The data demonstrate that HCC1954 cells are the most sensitive to this compound monotherapy, with an IC50 of 357.3 nM in the parental line. This sensitivity is maintained, though somewhat reduced, in the lapatinib-resistant derivative (IC50 = 713.7 nM). BT474 cells show intermediate sensitivity, while SKBR3 cells are completely resistant to this compound at concentrations up to 4μM. Interestingly, the PIK3CA mutation status does not clearly correlate with this compound sensitivity, as both sensitive (HCC1954: H1047R, BT474: K111N) and resistant (SKBR3: WT) cell lines harbor different PIK3CA mutations [1].
The combination of this compound with other targeted agents demonstrates synergistic anti-proliferative effects in multiple HER2-positive breast cancer models. These findings support the concept that vertical pathway inhibition targeting both MEK and complementary signaling nodes may enhance therapeutic efficacy [1].
Table 2: Combination Therapy Effects with this compound in HER2-Positive Breast Cancer Models
| Combination Therapy | Synergistic Effect | Cell Lines with Synergy | Combination Index Range (@ED75) |
|---|---|---|---|
| This compound + Copanlisib (PI3Ki) | Yes | 4/6 cell lines | 0.39-0.75 |
| This compound + Lapatinib | Yes | 3/6 cell lines | 0.39-0.80 |
| This compound + Trastuzumab | Not reported | Not reported | Not reported |
The combination of this compound with copanlisib (a PI3K inhibitor) demonstrated particularly robust synergy, with synergistic inhibition of growth observed in the majority of cell lines tested. The combination with lapatinib was also effective in half of the cell lines tested. These findings suggest that concurrent inhibition of MEK and PI3K may be an effective strategy across multiple HER2-positive breast cancer contexts, while the combination with lapatinib may be more context-dependent [1].
Protocol 1: Cell Culture Maintenance
Protocol 2: Drug Stock Solution Preparation
Protocol 3: Cell Viability and IC50 Determination
Protocol 4: Colony Formation Assay
Protocol 5: Protein Extraction and Western Blot Analysis
Protocol 6: Reverse Phase Protein Array (RPPA)
The following diagram illustrates the key signaling pathways targeted by this compound in HER2-positive breast cancer and the experimental workflow for evaluating its effects:
This diagram illustrates that HER2 activation triggers two key downstream pathways: the MAPK pathway (RAS-RAF-MEK-MAPK) that regulates cell proliferation, and the PI3K/AKT pathway that promotes cell survival. This compound specifically targets the MEK node within the MAPK pathway. The experimental workflow progresses systematically from cell culture establishment through comprehensive functional and signaling analyses to data integration.
The molecular basis for differential sensitivity to this compound across HER2-positive breast cancer cell lines involves distinct signaling dependencies. In HCC1954 cells (this compound-sensitive), HER2 primarily signals through the MEK/MAPK pathway, with lapatinib treatment effectively inhibiting MEK and MAPK phosphorylation while paradoxically activating AKT phosphorylation. In contrast, BT474 and SKBR3 cells utilize both PI3K/AKT and MEK/MAPK signaling pathways, making them less dependent on MEK/MAPK signaling alone [1].
Analysis of patient tumor samples from the NCT00524303 clinical trial revealed that a subset of HER2-positive breast cancers (approximately 18%) exhibits decreased MAPK signaling with concurrent increased AKT phosphorylation following HER2-targeted therapy. This adaptive response represents a potential predictive biomarker for this compound sensitivity, as these tumors may be particularly dependent on MEK/MAPK signaling after HER2 inhibition [1] [2].
The preclinical data supporting this compound in HER2-positive breast cancer provides a strong rationale for clinical trial evaluation. Several key considerations emerge from these studies:
Biomarker-Driven Patient Selection: The finding that tumors with decreased MAPK and increased AKT phosphorylation following HER2-targeted therapy may be more likely to respond to this compound suggests that proteomic profiling could identify patients most likely to benefit from this treatment approach [1] [2].
Combination Therapy Strategies: The synergistic interactions observed between this compound and both HER2-targeted therapies (lapatinib) and PI3K inhibitors (copanlisib) support the evaluation of rational combination regimens in clinical settings [1].
Overcoming Therapeutic Resistance: The activity of this compound in models with acquired resistance to trastuzumab or lapatinib indicates its potential utility in treatment-resistant settings. This is particularly relevant given that a substantial proportion of HER2-positive breast cancer patients develop resistance to current HER2-targeted therapies [1].
These application notes and protocols provide a framework for further preclinical investigation of this compound in HER2-positive breast cancer models. The methodologies detailed enable comprehensive evaluation of this compound as a single agent and in rational combinations, with the goal of informing clinical development strategies for this promising therapeutic approach.
HER2-positive breast cancer represents approximately 15-20% of all breast cancers and is characterized by an aggressive clinical course with historically poor prognosis. The development of HER2-targeted therapies like trastuzumab (Herceptin) has fundamentally transformed treatment outcomes for this breast cancer subtype. However, therapeutic resistance remains a significant clinical challenge, with approximately 50-70% of patients eventually developing resistance to trastuzumab-based therapies, leading to disease progression. The MEK/MAPK signaling pathway has emerged as a critical resistance mechanism, with recent evidence suggesting that HER2 inhibition can preferentially suppress MAPK signaling while paradoxically activating AKT in a subset of tumors, creating a therapeutic vulnerability that can be exploited with MEK inhibitors like refametinib.
This compound (BAY86-9766) is an allosteric small molecule inhibitor that selectively targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling cascade. This pathway regulates fundamental cellular processes including proliferation, differentiation, and survival, and its dysregulation contributes significantly to oncogenesis and treatment resistance. The preclinical evaluation of this compound in HER2-positive breast cancer models, including those with acquired resistance to trastuzumab, provides compelling evidence for its potential as both a monotherapy and combination agent in resistant disease. This application note comprehensively details the experimental findings, methodologies, and practical protocols for investigating this compound in trastuzumab-resistant HER2-positive breast cancer models.
Table 1: Anti-proliferative effects of this compound and other targeted agents in HER2-positive breast cancer cell lines
| Cell Line | Resistance Model | PIK3CA Mutation Status | This compound IC50 (nM) | Copanlisib IC50 (nM) | Lapatinib IC50 (nM) | Trastuzumab Response (% inhibition) |
|---|---|---|---|---|---|---|
| HCC1954-P | Parental | H1047R | 357.3 ± 87.8 | 9.0 ± 0.4 | 581.0 ± 84.5 | -10.0 ± 19.0 |
| HCC1954-L | Lapatinib-resistant | H1047R | 713.7 ± 160.2 | 10.3 ± 0.9 | 3602.0 ± 311.3 | -2.0 ± 14.0 |
| BT474-P | Parental | K111N | 1245.3 ± 152.0 | 1.8 ± 0.6 | 14.3 ± 5.0 | 39.8 ± 4.9 |
| BT474-RES | Trastuzumab-resistant | K111N | 1379.3 ± 190.5 | 4.1 ± 0.9 | 223.7 ± 48.5 | 8.21 ± 5.2 |
| SKBR3-P | Parental | Wild-type | >4000 | 13.2 ± 3.4 | 57.3 ± 6.6 | 37.6 ± 6.4 |
| SKBR3-L | Lapatinib-resistant | Wild-type | >4000 | 45.2 ± 4.3 | 1237.7 ± 212.7 | 15.9 ± 8.2 |
| SKBR3-T | Trastuzumab-resistant | Wild-type | >4000 | 12.4 ± 3.5 | 79.3 ± 12.5 | 10.6 ± 5.3 |
The sensitivity profiling reveals that This compound exhibits potent anti-proliferative effects in specific HER2-positive cell lines, particularly HCC1954 and BT474 models, including those with acquired resistance to trastuzumab or lapatinib [1] [2]. Interestingly, the HCC1954 parental line demonstrated the greatest sensitivity to this compound monotherapy, with mechanistic studies suggesting this sensitivity stems from HER2 primarily activating the MEK/MAPK pathway rather than PI3K/AKT signaling in this cellular context [3]. The differential response to this compound across cell lines (with SKBR3 cells being completely resistant) highlights the biological heterogeneity of HER2-positive breast cancers and underscores the need for predictive biomarkers to identify likely responders.
Table 2: Synergistic interactions between this compound and other targeted agents in HER2-positive breast cancer models
| Combination Therapy | Cell Lines with Synergy | Combination Index Range (@ED75) | Proposed Mechanism |
|---|---|---|---|
| This compound + Copanlisib (PI3Ki) | 4/6 cell lines | 0.39-0.75 | Concurrent inhibition of MAPK and PI3K/AKT pathways |
| This compound + Lapatinib | 3/6 cell lines | 0.39-0.80 | Vertical inhibition of HER2 signaling and downstream MAPK pathway |
| This compound + Trastuzumab | Not reported | Not reported | Potential to overcome adaptive MAPK activation following HER2 inhibition |
The combination of this compound with copanlisib, a PI3K inhibitor, demonstrated particularly strong synergy across the majority of cell lines tested, including trastuzumab-resistant and lapatinib-resistant models [1] [4]. This synergy is mechanistically grounded in the reciprocal feedback activation frequently observed between the MAPK and PI3K pathways, where inhibition of one pathway often leads to compensatory activation of the other. Similarly, the combination of this compound with lapatinib, a dual EGFR/HER2 tyrosine kinase inhibitor, showed robust synergy in half of the cell lines tested, suggesting that vertical pathway blockade may be particularly effective in certain molecular contexts [2]. These findings provide a strong rationale for combined pathway inhibition strategies in refractory HER2-positive breast cancer.
Materials:
Procedure:
Materials:
Procedure:
Cell Plating:
Compound Treatment:
Viability Assessment:
IC₅₀ Determination:
Materials:
Procedure:
Protein Extraction and Quantification:
Array Printing and Processing:
Data Acquisition and Analysis:
Diagram 1: HER2 signaling pathway and this compound mechanism of action in HER2-positive breast cancer. This compound specifically targets MEK1/2 in the MAPK pathway, while HER2 inhibitors can induce compensatory AKT activation that promotes resistance.
The HER2 signaling network involves activation of multiple downstream pathways, principally the MAPK pathway (RAS-RAF-MEK-ERK) that drives proliferation and the PI3K/AKT pathway that promotes survival. In HER2-positive breast cancers, trastuzumab and lapatinib effectively inhibit HER2 signaling but can trigger compensatory activation of AKT phosphorylation as an adaptive resistance mechanism [1] [5]. This compound targets MEK1/2 in the MAPK pathway, and its combination with HER2 inhibitors or PI3K/AKT pathway inhibitors can overcome this resistance through simultaneous pathway blockade.
Diagram 2: Resistance mechanism and biomarker identification for this compound in HER2-positive breast cancer. A subset of tumors (18%) shows decreased MAPK and increased AKT signaling after HER2 inhibition, creating vulnerability to MEK inhibition.
The MAPK/AKT signaling imbalance following HER2 inhibition serves as both a resistance mechanism and a predictive biomarker for this compound response. Clinical evidence from the NCT00524303 trial revealed that approximately 18% of HER2-positive breast tumors exhibit decreased MAPK signaling alongside increased AKT phosphorylation within 14 days of initiating HER2-targeted therapy [1] [4]. This dynamic signaling adaptation creates a therapeutic vulnerability that can be effectively targeted with this compound, either as monotherapy or in combination with continued HER2 inhibition.
The preclinical data comprehensively demonstrate that This compound has significant anti-proliferative activity in specific HER2-positive breast cancer contexts, particularly in cell lines where HER2 signaling preferentially activates the MAPK pathway over the PI3K/AKT axis. The synergistic interactions observed between this compound and both PI3K inhibitors and HER2-targeted therapies provide a strong mechanistic rationale for combination approaches in refractory disease. These findings align with emerging evidence that MAPK pathway activation represents a key resistance mechanism to HER2-targeted therapies, with recent genomic analyses revealing enrichment of MAPK pathway mutations in treatment-resistant metastatic HER2-positive breast cancers [6].
From a translational perspective, the identification of tumors with MAPK pathway dependency or those exhibiting AKT hyperactivation following HER2 inhibition provides a potential biomarker strategy for patient selection. The dynamic signaling changes observed in patient tumors following HER2-targeted therapy initiation suggest that early assessment of pathway adaptation (e.g., via paired biopsies pre- and early post-treatment) could identify patients most likely to benefit from this compound-containing regimens. Furthermore, the robust synergy observed with PI3K inhibition supports the development of dual-pathway blockade strategies to prevent compensatory signaling and enhance antitumor efficacy.
For drug development professionals, these findings highlight the importance of comprehensive pathway monitoring in early-phase clinical trials of this compound in HER2-positive breast cancer. The differential sensitivity across cell lines underscores the biological heterogeneity of HER2-positive disease and suggests that this compound may be most effective in molecularly defined subsets rather than an unselected HER2-positive population. Future clinical trial designs should incorporate biomarker assessments evaluating baseline MAPK pathway activation, PIK3CA mutation status, and on-treatment signaling adaptations to refine patient selection strategies.
The human epidermal growth factor receptor 2 (HER2) is overexpressed in 20-30% of breast cancers and substantial subsets of other malignancies including gastric, colorectal, and esophageal adenocarcinomas, typically conferring aggressive clinical behavior and poor prognosis [1] [2]. While targeted therapies such as trastuzumab (monoclonal antibody) and lapatinib (small molecule tyrosine kinase inhibitor) have revolutionized HER2-positive cancer treatment, a significant proportion of patients exhibit de novo or acquired resistance to these agents, posing a major clinical challenge [1] [2]. Resistance mechanisms frequently involve compensatory activation of downstream signaling pathways, particularly the Raf-MEK-ERK mitogen-activated protein kinase (MEK/MAPK) pathway and the PI3K/AKT survival pathway [1] [2].
The scientific rationale for combining HER2-targeted therapies with MEK inhibition stems from the intricate cross-talk and feedback loops between these signaling networks. HER2 activation triggers RAS-RAF-MEK-ERK signaling cascade, resulting in increased cell proliferation, differentiation, and reduced apoptosis [1]. Importantly, research has demonstrated that HER2 inhibition alone may insufficiently suppress MAPK signaling in certain cancer contexts, while simultaneously potentially relieving feedback inhibition of other survival pathways [1] [3]. In HER2-positive breast cancer models, lapatinib treatment was found to inhibit phosphorylation of MEK and MAPK but paradoxically activate AKT phosphorylation in specific cellular contexts, highlighting the compensatory survival mechanisms that limit single-agent efficacy [1]. This combination approach represents a promising strategy to overcome resistance through vertical pathway inhibition and prevention of escape mechanisms.
Recommended Cell Lines:
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM GlutaMAX, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 95% air/5% CO₂ [1] [5] [2]. For resistant sublines, culture periodically in the presence of the selecting drug to maintain resistance phenotypes.
Table 1: Compound Formulation and Storage Conditions
| Compound | Target | Stock Concentration | Solvent | Storage Conditions | Working Concentration Range |
|---|---|---|---|---|---|
| This compound (BAY86-9766) | MEK1/2 | 10 mM | 100% DMSO | -20°C, protected from light | 100-4000 nM |
| Lapatinib | EGFR/HER2 | 10.8 mM | 100% DMSO | -20°C | 10-4000 nM |
| Copanlisib (BAY80-6946) | PI3K (p110α/δ) | 5 mM | 100% DMSO with 10 mM TFA | -20°C | 1-100 nM |
| Trastuzumab | HER2 | 21 mg/mL | Sterile water | 4°C | 10 μg/mL for growth inhibition |
Preparation Protocol:
CellTiter-Glo Luminescent Viability Assay Protocol:
WST-1 Colorimetric Viability Assay Alternative:
Combination Index (CI) Method (Chou-Talalay):
Data Analysis:
Table 2: Representative Anti-proliferative Data for this compound and Lapatinib in HER2-Positive Models
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Lapatinib IC₅₀ (nM) | This compound + Lapatinib CI @ED₇₅ | Interpretation |
|---|---|---|---|---|---|
| HCC1954-P | Breast cancer | 357.3 ± 87.8 | 581.0 ± 84.5 | 0.39-0.80 (in 3/6 lines) | Synergistic |
| BT474-P | Breast cancer | 1245.3 ± 152.0 | 14.3 ± 5.0 | 0.39-0.80 (in 3/6 lines) | Synergistic |
| SKBR3-P | Breast cancer | >4000 | 57.3 ± 6.6 | Not synergistic | Resistant |
| OE33 | Esophageal adenocarcinoma | Not tested | Resistant | Significant growth inhibition | Synergistic with foretinib |
| NCI-N87 | Gastric cancer | Not tested | 0.04 μM | Additive (CI ~1.01) with copanlisib | Additive |
| ESO26 | Gastric cancer | Not tested | 1.5 μM | Synergistic (CI 0.83) with copanlisib | Synergistic |
Protein Extraction and Array Protocol:
Data Analysis:
Protocol:
Tumor Implantation and Study Design:
Treatment Groups and Dosing:
Tumor Monitoring and Endpoint Assessment:
Protocol for Esophageal Adenocarcinoma:
Recommended Statistical Tests:
Data Presentation Guidelines:
Potential predictive biomarkers for this compound and lapatinib combination response identified from preclinical studies include:
Signaling Pathways and Drug Targets for this compound and Lapatinib Combination
Experimental Workflow for Combination Therapy Evaluation
The combination therapy of refametinib (MEK inhibitor) and copanlisib (PI3K inhibitor) represents an innovative approach in oncology drug development that addresses the critical challenge of compensatory signaling pathways in cancer treatment. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) and RAS/RAF/mitogen-activated protein kinase (MAPK) signaling pathways are fundamental regulatory networks that control essential cellular processes including cell proliferation, survival mechanisms, and apoptotic resistance. These pathways are frequently dysregulated in human cancers through various mechanisms such as gene mutations, amplifications, and epigenetic alterations. The interconnected nature of these signaling networks allows cancer cells to develop resistance to targeted therapies through adaptive response mechanisms and pathway reactivation when only one pathway is inhibited, creating a compelling rationale for dual-pathway targeting.
The theoretical foundation for combining PI3K and MEK inhibitors stems from the observation that single-agent targeting of either pathway often leads to upregulation and dependency on the complementary pathway, resulting in limited clinical efficacy and eventual treatment resistance. As demonstrated in the phase Ib trial of copanlisib and this compound, dual inhibition aims to overcome this compensatory signal transduction that occurs when only one pathway is blocked [1]. This synergistic approach has demonstrated promising activity across multiple cancer types, including HER2-positive breast cancer, colorectal carcinoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC), highlighting the broad applicability of this combination strategy in oncology.
The first-in-human phase Ib trial (NCT01392521) investigated the safety, maximum tolerated dose (MTD), and recommended phase II dose (RP2D) of copanlisib and this compound in patients with advanced solid tumors. This adaptive design trial employed eight dose cohorts combining dose escalation and varying administration schedules over repeated 28-day cycles. Patients received intravenous copanlisib at doses ranging from 0.2–0.8 mg/kg on either an intermittent schedule (days 1, 8, 15) or weekly schedule (days 1, 8, 15, 22) each cycle, combined with oral this compound at 30–50 mg twice daily on either continuous or intermittent (4 days on/3 days off) schedules. The trial included an expansion cohort for patients with tumors harboring KRAS, NRAS, BRAF, or PIK3CA mutations, recognizing the potential importance of these genetic alterations in treatment response [1].
The trial enrolled 64 patients (49 in dose-escalation and 15 in the expansion cohort) with a mean age of 58.4 years. The population was heavily pretreated, with 59.4% having received ≥3 prior regimens. The most common cancer types were colorectal cancer (34.4%) and non-small cell lung cancer (14.1%), representing malignancies with significant unmet need. The safety analysis revealed a characteristic toxicity profile for this combination, with the most frequent treatment-emergent adverse events including diarrhea (59.4%), nausea, acneiform rash, and fatigue (51.6% each). The dose-limiting toxicities (DLTs) observed during the trial included oral mucositis (n=4), increased alanine aminotransferase/aspartate aminotransferase (n=3), acneiform rash, hypertension (n=2 each), and diarrhea (n=1) [1] [2].
Table 1: Maximum Tolerated Dose and Schedule Recommendations
| Agent | Dose | Schedule | Route | Cycle Length |
|---|---|---|---|---|
| Copanlisib | 0.4 mg/kg | Days 1, 8, 15, 22 | Intravenous | 28 days |
| This compound | 30 mg twice daily | Continuous | Oral | 28 days |
Despite sound scientific rationale and demonstrable pharmacodynamic activity, the study concluded that a dose and schedule could not be identified that was both tolerable and offered clear efficacy in the population assessed. The MTD was established as copanlisib 0.4 mg/kg weekly and this compound 30 mg twice daily. No pharmacokinetic interactions were identified between the two agents, simplifying dosing considerations. Importantly, pharmacodynamic assessments confirmed decreased tumor FDG uptake and MEK-ERK signaling inhibition during treatment, providing evidence of target engagement. However, the best overall response was stable disease (n=21), with a median treatment duration of only 6 weeks, indicating limitations in long-term tolerability or efficacy [1] [2].
Table 2: Adverse Event Profile from Phase Ib Trial (N=64)
| Adverse Event | Incidence (%) | Grade 3/4 Events | Management Recommendations |
|---|---|---|---|
| Diarrhea | 59.4 | 1 (1.6%) | Antidiarrheals, dose interruption |
| Nausea | 51.6 | 0 | Anti-emetics, take with food |
| Acneiform Rash | 51.6 | 2 (3.1%) | Topical steroids, doxycycline |
| Fatigue | 51.6 | 3 (4.7%) | Dose modification, schedule adjustment |
| Hypertension | 18.8 | 2 (3.1%) | Antihypertensive therapy, monitoring |
| Oral Mucositis | 12.5 | 4 (6.3%) | Oral care, analgesic mouthwash |
| ALT/AST Increase | 9.4 | 3 (4.7%) | Regular monitoring, dose adjustment |
The efficacy assessment across clinical and preclinical studies has demonstrated variable responses depending on tumor type and genetic background. In the phase Ib trial, the combination showed limited clinical activity with no objective responses observed according to RECIST criteria, though stable disease was achieved in approximately 33% of patients [1]. This suggests that while the combination effectively targets the intended pathways, patient selection strategies and combination schedules may need optimization to achieve meaningful clinical efficacy.
The safety considerations for this combination are significant, with overlapping toxicities requiring careful management. Gastrointestinal events (diarrhea, nausea) and dermatological toxicity (acneiform rash) were most prevalent, consistent with the known profiles of both MEK and PI3K inhibitor classes. The DLTs observed, particularly oral mucositis and hepatotoxicity, highlight the importance of proactive monitoring and early intervention. The relatively short median treatment duration of 6 weeks underscores the challenges in maintaining patients on therapy at effective doses, a common limitation with dual pathway inhibition strategies [1] [2].
Preclinical studies have demonstrated consistent synergistic interactions between this compound and copanlisib across diverse cancer models. In HER2-positive breast cancer cell lines, the combination of this compound and copanlisib led to synergistic growth inhibition in 4 out of 6 cell lines tested, with combination index (CI) values ranging from 0.39-0.75 at ED75, indicating strong synergism [3] [4]. Similar synergistic effects were observed in colorectal cancer models, where the combination was effective in 9 out of 10 cell lines tested, regardless of mutational background [5]. These findings suggest that the therapeutic benefits of dual PI3K-MEK inhibition may transcend specific genetic alterations, though response magnitude varies based on molecular context.
The molecular mechanisms underlying this synergistic effect involve preventing compensatory pathway activation. In HER2-positive breast cancer models, copanlisib alone effectively blocked PI3K/AKT signaling but caused upregulation of HER2 and HER3 phosphorylation, potentially limiting its efficacy. Similarly, MEK inhibition alone can lead to relief of feedback inhibition and increased PI3K pathway activity. The combination simultaneously blocks both pathways, leading to more complete signal transduction blockade and enhanced apoptosis induction [3]. This mechanism was particularly evident in HPV-negative head and neck squamous cell carcinoma models, where the combination of copanlisib with the ErbB family inhibitor afatinib completely blocked phosphorylation of the ErbB family (including HER3) and Akt, while significantly increasing apoptosis compared to either agent alone [6].
Table 3: Biomarker Analysis and Response Correlations
| Cancer Type | Predictive Biomarkers | Response to Copanlisib | Response to this compound |
|---|---|---|---|
| Colorectal Cancer | PIK3CA mutations | IC50 = 28 nM in PIK3CA mutant lines | IC50 = 36 nM in KRAS mutant lines |
| HER2+ Breast Cancer | PIK3CA mutations, p53 status | IC50 = 1.8-9.0 nM | IC50 = 357->4000 nM (varies by line) |
| Gastric Cancer | HER2 amplification, PIK3CA/ERBB mutations | IC50 = 23.4-93.8 nM | Variable response |
| HPV-negative HNSCC | HER2/HER3 phosphorylation | Enhanced apoptosis in combination | Not tested alone |
The development of predictive biomarkers is crucial for optimizing patient selection for PI3K-MEK inhibitor combinations. Preclinical data suggest that tumor cell lines with specific mutational profiles show differential sensitivity to each agent. PIK3CA-mutated colorectal cancer cell lines were most sensitive to copanlisib (IC50=28 nM), while KRAS-mutated lines were most sensitive to this compound (IC50=36 nM) [5]. Similar patterns were observed in HER2-positive breast cancer models, where cell lines with PIK3CA mutations (HCC1954: H1047R; BT474: K111N) showed greater sensitivity to copanlisib, while this compound sensitivity varied independently of PIK3CA status [3] [4].
Beyond genomic alterations, functional signaling assessments may provide valuable insights for patient stratification. Reverse phase protein array (RPPA) analysis of HER2-positive breast cancers revealed that approximately 18% of tumors exhibited decreased MAPK and increased AKT phosphorylation following HER2-targeted therapy, suggesting a potential biomarker for this compound sensitivity [3]. Similarly, in gastric cancer, the presence of ERBB-family mutations was identified as a potential predictor of response to pathway-targeted therapies, independent of HER2 status [7]. These findings highlight the importance of comprehensive molecular profiling that includes both genomic and proteomic assessments to optimize patient selection for combination therapy.
Objective: To evaluate the anti-proliferative effects of this compound and copanlisib alone and in combination in cancer cell lines.
Materials and Reagents:
Methodology:
Quality Controls:
Objective: To evaluate the efficacy of this compound and copanlisib combination in mouse xenograft models.
Materials and Reagents:
Methodology:
Statistical Analysis:
The following diagrams illustrate the key signaling pathways targeted by this compound and copanlisib, along with standard experimental workflows for evaluating their combination effects.
The combination of this compound and copanlisib represents a scientifically rational approach to overcome the limitations of single-pathway inhibition in oncology. While preclinical data consistently demonstrate synergistic antitumor activity across multiple cancer models, clinical translation has faced challenges in identifying a therapeutic window that provides both adequate tolerability and clear efficacy. The phase Ib trial established a maximum tolerated dose but highlighted the significant toxicities associated with continuous dual pathway inhibition, particularly gastrointestinal, dermatological, and metabolic side effects that may limit long-term administration.
Future development of PI3K-MEK inhibitor combinations should focus on several key areas. First, alternative scheduling strategies such as intermittent dosing or pulsatile administration may improve the therapeutic index by allowing normal tissue recovery while maintaining antitumor efficacy. Second, refined patient selection biomarkers beyond single gene mutations are needed, potentially incorporating gene expression signatures, protein phosphorylation status, or functional imaging parameters to identify populations most likely to benefit. Third, rational triple combinations with other targeted agents, immunotherapies, or standard chemotherapies may enhance efficacy while allowing dose reduction of individual components to mitigate toxicity. As our understanding of feedback mechanisms and resistance pathways evolves, so too will opportunities to optimize this promising therapeutic strategy.
This compound (BAY 86-9766) is a highly selective, orally available allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway represents a crucial intracellular cascade that transduces signals from cell surface receptors to regulate numerous cellular processes including proliferation, survival, differentiation, and angiogenesis. Unlike other solid tumors, mutations in RAS and RAF genes are rarely found in hepatocellular carcinoma (HCC); instead, MAPK pathway activation occurs through overexpression of RAS, down-regulation of natural inhibitors, and overexpression of MEK and ERK. This compound exhibits potent antiproliferative activity in various cancer models, including hepatocellular carcinoma, colorectal cancer, and melanoma, making it a promising therapeutic agent currently in clinical trials for various solid tumors.
The MTT assay represents a cornerstone method in cell biology for evaluating cell viability and proliferation, especially valuable in drug discovery and cancer research. This colorimetric assay measures the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color correlates with the number of viable cells and is measured spectrophotometrically, typically at 570-590 nm. The assay provides a quantitative measurement of metabolically active cells, allowing researchers to determine the effects of this compound on cancer cell viability and proliferation in various experimental contexts.
Table 1: this compound Efficacy Profiles Across Preclinical Cancer Models
| Cancer Type | Model System | IC50 Values | Key Findings | Combination Synergy |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Multiple HCC cell lines | 33-762 nM [1] | Potent antiproliferative activity; prolonged survival in orthotopic models | Strong synergy with sorafenib [1] |
| Colorectal Cancer | KRAS mutant CRC cells | Variable by cell type | Induced MIF secretion causing resistance; MIF inhibition restored sensitivity | Synergistic with MIF inhibitor 4-IPP [2] |
| Metastatic Melanoma | Patient-derived melanospheres | Effective at low nM range | Marked cytotoxicity regardless of BRAF status; inhibited xenograft growth | Not specified in studies |
| General Solid Tumors | Various cancer models | Highly potent | Targeted MEK1/2 specifically with minimal off-target kinase inhibition | Compatible with multiple targeted therapies |
Table 2: this compound Combination Therapy Effects in HCC Models
| Combination Partner | Experimental Model | Observed Effects | Mechanistic Insights |
|---|---|---|---|
| Sorafenib | Huh-7, Hep3B xenografts, MH3924A allografts [1] | Strong synergistic suppression of tumor cell proliferation | Inhibited feedback loop toward MEK phosphorylation; enhanced ERK phosphorylation inhibition |
| MIF Inhibitor (4-IPP) | KRAS mutant colorectal cancer cells [2] | Synergistic growth inhibitory effect against refractory cells | Reduced STAT3 and MAPK activation; enhanced caspase 3 activation and cyclin D1 downregulation |
| AZD8055 (mTORC1/2 inhibitor) | HepG2 hepatocellular carcinoma cells [3] | Enhanced translational repression | Combined inhibition of ERK1/2 or p38 augmented protein synthesis inhibition |
MTT Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a final concentration of 5 mg/mL. Filter-sterilize the solution through a 0.2 μM filter into a sterile, light-protected container. Store protected from light at 4°C for frequent use or at -20°C for long-term storage. [4]
Solubilization Solution: Prepare 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust to pH 4.7 and store at room temperature to avoid SDS precipitation. Alternatively, 4 mM HCl with 0.1% NP-40 in isopropanol can be used. [5] [4]
Plate cells in 96-well plates at optimal density (2×10³-1.2×10⁴ cells/well depending on cell type) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment. [2]
Prepare this compound stock solutions in DMSO and serially dilute in culture medium to desired concentrations. Include vehicle controls with equivalent DMSO concentrations (typically not exceeding 0.1%).
Treat cells with this compound concentrations ranging from low nanomolar to micromolar levels (based on Table 1 data) for 72 hours. Include appropriate controls: negative control (untreated cells), positive control (cells treated with cytotoxic agent), and background control (culture medium without cells). [2] [1]
After 72-hour this compound treatment, carefully discard media from cell cultures. For adherent cells, aspirate media; for suspension cells, centrifuge plates at 1,000 × g for 5 minutes before aspiration. [5]
Add 50 μL of serum-free media and 50 μL of MTT solution (5 mg/mL) to each well. Alternatively, add MTT directly to existing media at 10% of culture volume. Incubate the plate at 37°C for 3-4 hours. [5]
After incubation, add 150 μL of MTT solubilization solution to each well. Wrap the plate in foil and shake on an orbital shaker for 15 minutes. If needed, pipette the solution to fully dissolve formazan crystals. [5]
Measure absorbance at 570-590 nm with a reference wavelength of 630 nm using a microplate reader. Read the plate within 1 hour after solubilization. [5] [4]
Average duplicate or triplicate readings for each sample. Subtract background absorbance (from media-only wells) from all measurements.
Calculate percentage cell viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of untreated control) × 100
Generate dose-response curves and calculate IC₅₀ values using GraphPad Prism or similar software with a four-parameter logistic curve fit. [2] [1]
For combination studies, analyze synergistic effects using combination index isobologram analysis as described by Chou. [1]
Figure 1: this compound Mechanism and Resistance Pathways in Cancer Cells. This diagram illustrates this compound's allosteric inhibition of MEK in the MAPK pathway and the identified resistance mechanism involving MIF-induced STAT3/MAPK activation that can be counteracted with MIF inhibitors. [2] [1]
Figure 2: Experimental Workflow for this compound MTT Cell Viability Assay. This flowchart outlines the standardized procedure for assessing this compound effects on cancer cell viability, including optional steps for combination therapy studies. [2] [5] [1]
The MTT assay provides a robust platform for evaluating This compound potency across various cancer types. Research demonstrates that this compound exhibits particularly strong activity in hepatocellular carcinoma models, with IC₅₀ values ranging from 33-762 nM across different HCC cell lines. [1] The assay allows researchers to quantify dose-response relationships and establish appropriate dosing ranges for subsequent in vivo studies. In KRAS mutant colorectal cancer models, the MTT assay has been instrumental in identifying intrinsic resistance mechanisms to MEK inhibition, revealing that this compound treatment induces macrophage migration inhibitory factor (MIF) secretion, leading to STAT3 and MAPK activation that confers resistance. [2]
The MTT assay format enables efficient screening of combination therapy strategies to overcome resistance and enhance efficacy. Studies utilizing this approach have identified strongly synergistic effects between this compound and sorafenib in HCC models, where the combination more effectively suppressed tumor cell proliferation and inhibited phosphorylation of ERK compared to single-agent treatment. [1] Similarly, in KRAS mutant colorectal cancer cells, MTT assays demonstrated that combining this compound with the MIF inhibitor 4-IPP effectively reduced STAT3 and MAPK activation, resulting in synergistic growth inhibitory effects against this compound-resistant cells. [2] These findings highlight the utility of MTT assays in rational combination therapy development.
Cell Density Optimization: The initial cell seeding density significantly impacts assay performance. Too few cells yield weak signals, while overly confluent cultures alter metabolism and reduce linearity. Conduct preliminary experiments to determine the optimal cell density for each cell line. [4]
Serum and Phenol Red Interference: Serum or phenol red in culture medium can generate background signal. Use serum-free media during MTT incubation and include appropriate background controls containing culture media without cells. [5]
Solubilization Efficiency: Incomplete dissolution of formazan crystals leads to inaccurate readings. Ensure complete solubilization by extending shaking time or gently pipetting the solution. The composition of the solubilization solution significantly affects signal intensity and stability. [5] [4]
DMSO Concentration: this compound is typically dissolved in DMSO, which can affect cell viability at high concentrations. Maintain DMSO concentrations below 0.1% in all treatments, including vehicle controls. [2]
Feedback Activation Monitoring: this compound treatment can induce feedback activation of parallel signaling pathways. Consider complementary Western blot analyses to monitor phosphorylation status of ERK, STAT3, and other relevant markers. [2] [3]
Metabolic Effects: As the MTT assay measures metabolic activity, be aware that this compound may directly affect cellular metabolism independent of proliferation. Include alternative viability assays (e.g., cell counting, ATP detection) for confirmation when necessary. [4]
Table 3: Common MTT Assay Issues and Solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Absorbance Signal | Too few cells; short incubation time; inactive MTT reagent | Optimize cell density; extend MTT incubation to 4 hours; prepare fresh MTT solution |
| High Background | Serum interference; phenol red; contaminated reagents | Use serum-free media during MTT incubation; include proper background controls; use fresh reagents |
| Inconsistent Results | Incomplete solubilization; uneven cell distribution; bacterial contamination | Extend shaking time; ensure uniform cell seeding; maintain sterile technique |
| Poor Dose-Response | Incorrect this compound concentrations; DMSO toxicity; cell density issues | Verify stock concentration calculations; limit DMSO concentration; optimize cell density |
The MTT assay provides a robust, reproducible method for evaluating this compound's effects on cancer cell viability. When properly optimized and executed, this protocol enables accurate assessment of anti-proliferative activity, identification of resistance mechanisms, and development of effective combination strategies. The quantitative data generated through this method supports informed decision-making in preclinical drug development, facilitating the advancement of more effective MEK-targeted therapies for cancer treatment.
This compound (BAY 86-9766) is an oral, allosteric MEK1/2 inhibitor that binds to a unique pocket adjacent to the ATP-binding site of MEK1/2, effectively inhibiting the phosphorylation and activation of downstream ERK1/2 targets. As a highly selective inhibitor, this compound demonstrates potent activity against purified MEK1 with an IC50 of 19 nM and MEK2 with an IC50 of 47 nM, making it a valuable tool for targeting the RAS/RAF/MEK/ERK signaling cascade in cancer cells. The drug has shown particular promise in preclinical models of various malignancies, including HER2-positive breast cancer, hepatocellular carcinoma, and KRAS-mutant colorectal cancer, though its clinical efficacy as a single agent has been limited, highlighting the need for combination strategies and predictive biomarkers.
Reverse Phase Protein Array (RPPA) technology represents a high-throughput proteomic platform that enables the simultaneous quantification of hundreds of proteins and their post-translational modifications (e.g., phosphorylation, cleavage) across numerous biological samples. Unlike traditional Western blotting, RPPA offers superior sensitivity, reproducibility, and quantitative capabilities while consuming minimal sample material. This technology is particularly well-suited for comprehensive signaling pathway analysis in response to targeted therapies like this compound, allowing researchers to map dynamic changes in protein networks, identify compensatory mechanisms, and discover predictive biomarkers of response. The combination of this compound treatment with RPPA analysis provides a powerful approach for elucidating the complex mechanisms of action, resistance, and rational combination strategies for this MEK inhibitor.
Cell Line Culture and Treatment:
Protein Lysate Preparation:
Array Printing and Processing:
Image and Statistical Analysis:
Table 1: Key Antibodies for RPPA Analysis of this compound Response
| Target | Phosphosite | Biological Function | Expected Change with this compound |
|---|---|---|---|
| p-ERK1/2 | T202/Y204 | MAPK pathway activity | Decrease |
| p-MEK1/2 | S217/221 | MEK activation | Variable (potential feedback) |
| p-AKT | S473 | PI3K pathway activity | Increase (compensatory) |
| p-S6 | S240/244 | mTORC1 activity | Variable |
| Cleaved Caspase-3 | - | Apoptosis induction | Increase |
| Cyclin D1 | - | Cell cycle progression | Decrease |
RPPA analysis has been instrumental in characterizing This compound's mechanism of action across various cancer models. In HER2-positive breast cancer cell lines, this compound treatment resulted in complete inhibition of MAPK signaling, as evidenced by dose-dependent decreases in p-ERK levels. The anti-proliferative effects of this compound monotherapy were observed in 2 out of 3 parental HER2-positive breast cancer cell lines (HCC1954, BT474), with IC50 values of 357.3 nM and 1245.3 nM, respectively. Interestingly, this compound also demonstrated activity in models with acquired resistance to trastuzumab or lapatinib, suggesting its potential utility in overcoming resistance to HER2-targeted therapies.
The power of RPPA was particularly evident in identifying differential signaling dependencies among cell lines. In HCC1954 cells—the most this compound-sensitive line—lapatinib treatment inhibited phosphorylation of MEK and MAPK while activating AKT phosphorylation. This pattern contrasted with observations in BT474 and SKBR3 cells, suggesting that HER2 may directly activate MEK/MAPK rather than PI3K/AKT in HCC1954 cells. This finding provides a mechanistic explanation for the particular this compound sensitivity of this cell line and highlights how RPPA can reveal lineage-specific signaling dependencies that inform targeted therapy selection.
RPPA analysis of this compound-treated cells has been critical in uncovering compensatory resistance mechanisms that limit the drug's efficacy. In KRAS-mutant colorectal cancer cells, this compound treatment induced secretion of macrophage migration inhibitory factor (MIF), resulting in activation of STAT3 and MAPK signaling—a bypass mechanism that confers intrinsic resistance to MEK inhibition. This discovery, facilitated by comprehensive RPPA analysis, provided the rationale for combining this compound with MIF inhibitors to overcome this resistance mechanism.
Similarly, in HER2-positive breast cancer models, RPPA revealed that combination strategies could enhance this compound efficacy. The combination of this compound with the PI3K inhibitor copanlisib led to synergistic growth inhibition in 4 out of 6 cell lines tested (CI @ED75 = 0.39-0.75), while combinations with lapatinib showed synergy in 3 out of 6 cell lines (CI @ED75 = 0.39-0.80). These findings demonstrate the utility of RPPA in identifying effective drug combinations that co-target primary oncogenic drivers and compensatory survival pathways activated in response to MEK inhibition.
Table 2: this compound Sensitivity and Combination Efficacy in HER2-Positive Breast Cancer Models
| Cell Line | PIK3CA Mutation | This compound IC50 (nM) | This compound + Copanlisib (CI @ED75) | This compound + Lapatinib (CI @ED75) |
|---|---|---|---|---|
| HCC1954-P | H1047R | 357.3 ± 87.8 | 0.39-0.75 (Synergistic) | 0.39-0.80 (Synergistic) |
| BT474-P | K111N | 1245.3 ± 152.0 | 0.39-0.75 (Synergistic) | 0.39-0.80 (Synergistic) |
| SKBR3-P | WT | >4000 | Not synergistic | Not synergistic |
| HCC1954-L | H1047R | 713.7 ± 160.2 | 0.39-0.75 (Synergistic) | 0.39-0.80 (Synergistic) |
| BT474-RES | K111N | 1379.3 ± 190.5 | 0.39-0.75 (Synergistic) | Not synergistic |
RPPA analysis of clinical trial samples has facilitated the identification of potential predictive biomarkers for this compound response. Analysis of tumor samples from patients who received HER2-targeted therapies in the NCT00524303/LPT109096 clinical trial revealed that 18% (n=38) of HER2-positive breast cancers exhibited decreased MAPK and increased AKT phosphorylation 14 days after treatment initiation. This signaling profile—characterized by direct down-regulation of MEK/MAPK but not AKT signaling by HER2 inhibition—may serve as a potential biomarker for identifying patients most likely to benefit from this compound treatment.
In hepatocellular carcinoma, RPPA-assisted analysis identified RAS mutations as potential biomarkers of response to this compound combination therapy. Patients with RAS-mutated HCC treated with this compound plus sorafenib demonstrated a median overall survival of 12.7 months compared to 5.8 months with this compound monotherapy, suggesting a synergistic effect between these agents in the molecularly defined subgroup. These findings highlight how RPPA analysis can guide patient stratification strategies for this compound-based therapies.
The diagrams below illustrate key signaling pathways and experimental workflows for RPPA analysis of this compound response:
Diagram 1: this compound mechanism of action in the MAPK signaling pathway. This compound allosterically inhibits MEK1/2, preventing ERK1/2 phosphorylation and subsequent transcriptional activation of proliferation and survival genes.
Diagram 2: RPPA experimental workflow for this compound studies. The process involves sample preparation, array printing, antibody incubation, image acquisition, data analysis, and validation steps.
Diagram 3: Resistance mechanisms to this compound identified through RPPA analysis. Compensatory activation of PI3K/AKT/mTOR signaling and induction of MIF/STAT3 pathway represent key resistance mechanisms that limit this compound efficacy.
While RPPA provides a powerful platform for analyzing this compound's effects on signaling networks, several technical considerations are essential for generating robust, interpretable data. Antibody validation represents a critical prerequisite, as antibodies must be specifically validated for RPPA applications to ensure specificity and appropriate dynamic range. Additionally, sample quality must be rigorously controlled, with particular attention to maintaining phosphorylation states during processing through the use of phosphatase inhibitors and rapid processing.
The interpretation of RPPA data requires careful consideration of several factors. The dynamic range of RPPA, while broad, may not detect very low abundance proteins, potentially missing biologically important signals. Data normalization strategies must be appropriately selected—while total protein normalization works well for many applications, certain experimental conditions may require alternative approaches. Furthermore, RPPA provides snapshots of signaling states rather than real-time kinetics, potentially missing rapid, transient signaling events that may be relevant to this compound mechanism of action.
The integration of RPPA technology with this compound studies has substantially advanced our understanding of MEK inhibition in cancer therapy. Through comprehensive proteomic analysis, researchers have identified key mechanisms of action, resistance pathways, and rational combination strategies for this targeted agent. The continued application of RPPA in this compound research will likely yield further insights into patient stratification biomarkers and novel therapeutic combinations, ultimately enhancing the clinical development of this MEK inhibitor. As precision medicine advances, the combination of targeted therapies like this compound with sophisticated proteomic technologies like RPPA represents a powerful approach for matching the right patients with the right treatments based on the molecular architecture of their tumors.
Q1: What are the primary intrinsic resistance mechanisms to MEK inhibition like Refametinib in KRAS-mutant CRC? The major mechanism is feedback reactivation of survival pathways. Inhibiting the MEK/ERK axis can cause cancer cells to compensate by activating alternative signaling circuits. Key players include:
Q2: Are there specific genomic co-alterations that predict poor response to this compound?
Yes. While KRAS is the main driver, the presence of co-occurring mutations can confer intrinsic resistance. Tumors with activating mutations in the PI3K/AKT pathway (e.g., PIK3CA mutations) or amplifications in HER2 may show reduced dependency on the KRAS-MEK-ERK pathway, making them less susceptible to single-agent MEK inhibitors like this compound [3].
Q3: What are the most promising combination strategies to overcome this compound resistance? Rational combinations that target these feedback loops are essential. Preclinical and clinical evidence supports several strategies:
The table below summarizes the key resistance mechanisms and the corresponding therapeutic strategies to overcome them.
| Resistance Mechanism | Effected Pathway(s) | Proposed Combination Strategy | Key Supporting Evidence |
|---|---|---|---|
| MIF Secretion | STAT3 and MAPK reactivation [1] [2] | This compound + MIF inhibitor (e.g., 4-IPP) [1] [2] | Synergistic growth inhibition & restored apoptosis [1] [2] |
| RTK Feedback (e.g., EGFR) | MAPK and PI3K-AKT rebound [3] [4] [5] | This compound + EGFR inhibitor (e.g., Cetuximab/Panitumumab) [3] [5] | Sustained ERK suppression & increased cell death in vitro and in vivo [3] |
| PI3K/AKT Pathway Activation | PI3K-AKT-mTOR survival signaling [3] [6] | This compound + PI3K/mTOR inhibitor [6] | Synergistic effect in KRAS-mutant CRC cell lines [6] |
| HER2 Amplification / PIK3CA mutation | PI3K-AKT dependency, loss of KRAS-MAPK dependency [3] | Dual PI3K/mTOR inhibition or HER2-targeted therapy + KRAS inhibitor (context-dependent) [3] | Effective growth suppression in relevant PDC models [3] |
This protocol is designed to confirm the role of MIF in mediating resistance to this compound and to test the efficacy of combination therapy.
This workflow helps characterize the adaptive resistance involving RTKs and the rebound of MAPK signaling.
This diagram illustrates the core mechanism where this compound treatment induces MIF, leading to pathway reactivation and resistance.
This broader map outlines the multiple feedback loops and co-alterations that contribute to resistance against targeted therapy in KRAS-mutant CRC.
I hope this technical resource provides a solid foundation for your research. The field is advancing rapidly, particularly in understanding co-alterations and optimizing combination therapies.
What is a major reported mechanism of intrinsic resistance to Refametinib in KRAS-mutant cells? Research indicates that KRAS-mutant colorectal cancer cells can develop resistance through a feedback mechanism. This compound treatment itself induces the secretion of MIF, which in turn leads to the reactivation of the MAPK pathway and parallel activation of the STAT3 signaling pathway, thereby sustaining cell survival and proliferation despite MEK inhibition [1].
How can I confirm the involvement of MIF in this compound resistance in my model? You can use RNA interference (e.g., siRNA targeting MIF) or a selective MIF inhibitor (e.g., 4-IPP). If MIF is a key resistance factor, knocking down or inhibiting it should restore sensitivity to this compound, leading to reduced cell viability and enhanced inhibition of MAPK and STAT3 signaling [1] [2].
What is a potential combination strategy to overcome this resistance? Combining this compound with a MIF inhibitor has been shown to have a synergistic effect. This combination more effectively inhibits cell proliferation, induces apoptosis, and suppresses the activity of both MAPK and STAT3 pathways compared to either agent alone [1] [2].
The following diagram illustrates the feedback activation loop that causes resistance to this compound.
The table below summarizes the core experimental findings that define this resistance mechanism.
| Experimental Aspect | Key Findings in KRAS-Mutant CRC Models |
|---|---|
| Resistance Phenomenon | This compound treatment induces MIF secretion, leading to STAT3 and MAPK reactivation [1]. |
| Genetic Validation | MIF knockdown by siRNA restores sensitivity to this compound [1]. |
| Pharmacological Inhibition | The MIF inhibitor 4-IPP synergizes with this compound, enhancing growth inhibition [1]. |
| Downstream Effects | Combination therapy inhibits STAT3/MAPK activation, reduces cyclin D1, and activates caspase-3 [1]. |
To investigate and overcome this resistance mechanism in your own experiments, you can follow this validated workflow.
Key Reagents and Methods:
The table below summarizes the common treatment-related toxicities and general management principles for refametinib, particularly when used in combination with other agents.
| Toxicity Category | Most Frequent Adverse Events | Management & Dose Modification Principles |
|---|---|---|
| Gastrointestinal | Diarrhea; Nausea; Vomiting [1] [2] [3] | Use anti-diarrheal medication; For grade ≥3 diarrhea, consider it a Dose-Limiting Toxicity (DLT) if it persists despite medication [1]. |
| Dermatologic | Rash; Acneiform rash; Hand-foot skin reaction (with sorafenib) [2] [4] [3] | Proactive skin care (e.g., alcohol-free emollients); Minimize sun exposure [1]. |
| General & Laboratory | Fatigue; AST/ALT elevation; Amylase/Lipase elevation [1] [2] [3] | Manage dose interruptions until recovery; If interruption lasts >4 weeks, consider discontinuation [1]. |
| Other DLTs | Oral mucositis; Hypertension [2] | These were identified as DLTs in combination therapy with copanlisib [2]. |
The following workflow outlines a general dose modification protocol based on clinical trials. Specific criteria should be predefined in your study protocol.
This methodology from a preclinical study details how to verify the pharmacodynamic effect of this compound, which is crucial for confirming that your dosing regimen is hitting the intended target [5].
| Protocol Step | Details |
|---|---|
| 1. Drug Formulation | Formulate this compound in a 2-hydroxypropyl-beta-cyclodextrin (HPBCD)-based solution for administration in drinking water. Protect the solution from UV/visible light to maintain stability [5]. |
| 2. Animal Dosing | Administer the prepared solution ad libitum to laboratory mice. A dose of 50 mg/kg/day via drinking water has been shown to achieve active plasma levels (>1.2 µg/mL) and significantly inhibit ERK phosphorylation in tissue [5]. |
| 3. Tissue Collection | After 7 days of treatment, collect plasma to measure drug levels. Euthanize the animals and harvest target tissues (e.g., myocardial and aortic tissue) for protein analysis [5]. |
| 4. Western Blot Analysis | Homogenize the tissue samples and perform Western blotting to detect levels of phosphorylated ERK (pERK) and total ERK [5]. |
| 5. Data Analysis | Calculate the pERK/total ERK ratio for each sample. Compare the mean ratio between the treatment group and the control group (e.g., using a t-test). A significant reduction in the pERK/total ERK ratio confirms target engagement [5]. |
Q1: What are the defined Dose-Limiting Toxicities (DLTs) for this compound in a clinical trial setting? DLTs are typically assessed during the first cycle of treatment (e.g., 28 days) and include [1] [2]:
Q2: Were there any specific toxicity concerns when this compound was combined with other targeted agents? Yes, combination therapies often have a heightened toxicity profile. In a phase Ib trial combining this compound with the PI3K inhibitor copanlisib, the most common treatment-emergent AEs were diarrhea (59.4%), nausea, acneiform rash, and fatigue (51.6% each). DLTs for this combination included oral mucositis, increased transaminases, acneiform rash, and hypertension [2]. This shows that combination regimens usually require more intensive monitoring and may have lower maximum tolerated doses for each agent.
Q3: What is the evidence that patients with specific biomarkers might tolerate or benefit from this compound differently? Clinical data suggests that patients whose tumors harbor RAS mutations may derive greater benefit from this compound combination therapy [4] [3]. Furthermore, the greatest reductions in ERK phosphorylation (a marker of drug activity) were observed in patients with KRAS or BRAF mutations [1]. While this primarily speaks to efficacy, it underscores the importance of biomarker analysis in your research population.
The table below summarizes the most frequent drug-related adverse events (AEs) observed in a phase II study of refametinib plus sorafenib in Asian patients with unresectable hepatocellular carcinoma (HCC) [1].
| Adverse Event | Incidence (in patients receiving treatment, n=70) | Common Management Strategy |
|---|---|---|
| Diarrhea | Frequent | Dose modification; anti-diarrheal medication for grade ≥3 [2]. |
| Rash | Frequent | Proactive skin moisturizing; dose interruption [2]. |
| Aspartate aminotransferase (AST) elevation | Frequent | Close monitoring via blood tests; dose modification [1]. |
| Vomiting | Frequent | Dose modification [1]. |
| Nausea | Frequent | Dose modification [1]. |
| Fatigue | Reported | Dose escalation withheld if grade ≥2 at cycle start [1] [2]. |
| Hand-foot skin reaction (HFSR) | Reported | Dose escalation withheld if grade ≥2 at cycle start; proactive skin care [1] [2]. |
Key Context from the Trials:
For researchers designing preclinical or clinical studies, understanding the established protocols and predictive biomarkers is essential.
Summary of a Phase I Dose-Escalation Study Protocol
This study assessed the safety and pharmacokinetics of this compound combined with sorafenib in patients with advanced solid malignancies [2].
Biomarker Analysis for Patient Stratification
Biomarker analysis from the phase II trial suggested a correlation between genetic mutations and treatment response.
The combination therapy targets two key points in the MAPK signaling pathway. The following diagram illustrates this mechanism and the subsequent management logic for associated adverse events.
Mechanism of Action and Adverse Event Management Logic for this compound Combination Therapy
Q1: What is the recommended starting dose for this compound in combination with sorafenib based on previous clinical trials? A1: The established Maximum Tolerated Dose (MTD) from a phase I study was This compound 50 mg twice daily plus sorafenib 400 mg twice daily [2]. However, a phase II study initiated treatment at a lower sorafenib dose (200 mg morning/400 mg evening) with potential escalation, highlighting that starting at less than the MTD may be a prudent strategy to improve tolerability [1].
Q2: How should researchers manage dermatologic toxicities like rash and hand-foot skin reaction? A2: Clinical protocols instructed patients to moisturize twice daily with alcohol-free emollients and minimize sun exposure. Furthermore, the presence of grade ≥2 hand-foot skin reaction at the start of a cycle was a criterion for withholding sorafenib dose escalation, making proactive skin management a critical component of the protocol [1] [2].
Q3: Are there any predictive biomarkers for response to this combination therapy? A3: Yes, biomarker analysis indicated that patients whose tumors had RAS mutations derived greater clinical benefit from the this compound/sorafenib combination. Therefore, genotyping for RAS mutations is recommended for patient stratification in research settings [1].
Q4: What is the clinical development status of this compound? A4: According to a drug profile updated in November 2023, this compound has been discontinued from Phase II development for liver cancer globally [3]. The information provided here is for historical and research reference purposes.
Q1: What are the primary intrinsic resistance mechanisms to refametinib? A key intrinsic resistance mechanism involves feedback reactivation of signaling pathways. In KRAS-mutant colorectal cancer (CRC) cells, this compound treatment induces the secretion of Macrophage Migration Inhibitory Factor (MIF). This MIF secretion leads to the reactivation of both the MAPK pathway and the STAT3 signaling pathway, bypassing the MEK blockade and sustaining tumor cell survival and proliferation [1].
Q2: Are certain cancer cell types more susceptible to this compound? Yes, susceptibility varies. For instance, in HER2-positive breast cancer models, the HCC1954 cell line was most sensitive to this compound (IC50 = 357 nM), while the BT474 cell line showed moderate sensitivity (IC50 = 1245 nM), and SKBR3 cells were highly resistant (IC50 > 4000 nM) [2]. This suggests that the genetic background of the cancer type significantly influences the response.
Q3: What are the promising combination strategies to overcome resistance? Preclinical evidence supports several rational combinations:
This guide outlines the methodology for identifying and targeting MIF-induced resistance to this compound in KRAS-mutant cell lines.
1. Experimental Workflow The diagram below illustrates the logical flow for investigating MIF-mediated resistance.
2. Key Reagents & Tools
3. Detailed Protocols
Cell Viability (MTT) Assay:
Protein Extraction and Western Blotting:
This guide is based on studies in HER2-positive breast cancer, including models with acquired resistance to trastuzumab or lapatinib.
1. Signaling Pathway & Combination Rationale The diagram below shows the signaling crosstalk targeted in combination therapy.
2. Quantitative Data on this compound Sensitivity The table below summarizes sensitivity data from HER2-positive breast cancer cell lines, which is crucial for designing experiments and interpreting results.
| Cell Line | Acquired Resistance Model | PIK3CA Mutation Status | This compound IC50 (nM) | Lapatinib IC50 (nM) |
|---|---|---|---|---|
| HCC1954-P | Parental | H1047R | 357.3 ± 87.8 | 581.0 ± 84.5 |
| HCC1954-L | Lapatinib-resistant | H1047R | 713.7 ± 160.2 | 3602.0 ± 311.3 |
| BT474-P | Parental | K111N | 1245.3 ± 152.0 | 14.3 ± 5.0 |
| BT474-RES | Trastuzumab-resistant | K111N | 1379.3 ± 190.5 | 223.7 ± 48.5 |
| SKBR3-P | Parental | Wild-type | > 4000 | 57.3 ± 6.6 |
Table: Anti-proliferative profiles of this compound and lapatinib in HER2-positive breast cancer cell lines. Data adapted from [2].
3. Experimental Protocol for Synergy Testing
The combination of Refametinib (a MEK inhibitor) and 4-IPP (a MIF inhibitor) is designed to tackle a key resistance mechanism that can emerge in cancer treatment.
The diagram below illustrates this resistance mechanism and how the combination therapy works.
The following table summarizes key experimental findings from a study on KRAS-mutant colorectal cancer (CRC) [1]:
| Experimental Model | Treatment | Key Findings | Observation |
|---|
| KRAS-mutant CRC cell lines | this compound + 4-IPP | Synergistic growth inhibition Reduced p-STAT3 & p-ERK Increased caspase-3 activation Downregulated cyclin D1 | Combination more effective than single-agent therapy. | | In vivo models (KRAS-mutant CRC) | this compound + 4-IPP | Enhanced tumor growth inhibition | Confirmed efficacy in a living organism. |
Below is a detailed breakdown of the core experiments used to generate the data above, suitable for guiding your own work.
1. Cell Viability Assay (MTT Assay)
2. Protein Analysis (Western Blotting)
Q1: What is the specific mechanism of 4-IPP? A1: 4-IPP is a suicide substrate that covalently modifies the N-terminal proline residue of MIF's catalytic site, irreversibly inhibiting its tautomerase activity. It is reported to be 5-10 times more potent than the prototypical MIF inhibitor ISO-1 [2].
Q2: In which cancer types is this combination most relevant? A2: Current evidence strongly supports its use in KRAS-mutant colorectal cancer to overcome intrinsic resistance to MEK inhibitors [1]. The strategy of targeting MIF is also being explored in other solid tumors, including glioblastoma and breast cancer [3] [4].
Q3: Are there in vivo protocols for this combination? A3: Yes, the study on KRAS-mutant CRC established in vivo efficacy. While precise dosing for this combination was not provided, general in vivo protocols involve administering the inhibitors to tumor-bearing mice and monitoring tumor growth and signaling pathway modulation [1].
Q4: Does 4-IPP have any other relevant biological activities? A4: Yes, 4-IPP is recognized as a dual inhibitor of both MIF and D-dopachrome tautomerase (D-DT or MIF-2), a homologous protein with overlapping functions. This dual activity may contribute to its overall efficacy [3] [5].
The table below summarizes the core information on Refametinib's interaction with CYP3A4 inhibitors.
| Aspect | Details | Source / Context |
|---|---|---|
| Primary Metabolic Enzyme | Cytochrome P450 3A4 (CYP3A4) | Preclinical data and pharmacological review [1] |
| Interaction with CYP3A4 Inhibitors | Theoretical increase in this compound activity when used with strong CYP3A4 inhibitors (e.g., ketoconazole) due to decreased degradation [1]. | A phase I trial was designed to assess this pharmacokinetic interaction [1]. |
| Pharmacokinetic Profile (at MTD with Sorafenib) | Half-life: ~16 hours [2]. Absorption: Readily absorbed after oral administration [2]. Accumulation: Less than 2-fold after multiple dosing [2]. | Data from a phase I study of this compound in combination with sorafenib [2]. |
For researchers, the evaluation of this interaction involves a structured workflow. The following diagram outlines the key stages in a DDI assessment program for this compound:
In Vitro Metabolism Studies
Clinical DDI Study Design
Physiologically Based Pharmacokinetic (PBPK) Modeling
I hope this technical summary provides a solid foundation for your research and development activities.
The table below summarizes the key stability data and storage conditions for Refametinib from the available literature.
| Formulation | Storage Condition | Stability Duration | Key Findings & Evidence |
|---|---|---|---|
| Drinking Water Solution [1] | Protected from UV/visible light | 7 days (tested period) | No significant degradation observed when protected [1]. |
| Powder [2] [3] | -20°C | 3 years [2] [3] | Recommended for long-term storage [2] [3]. |
| Powder [2] [3] | 4°C | 2 years [2] [3] | Recommended for medium-term storage [2] [3]. |
| Solution (e.g., in DMSO) [2] [3] | -80°C | 6 months [2] to 2 years [3] | Stock solution stability [2] [3]. |
| Solution (e.g., in DMSO) [2] [3] | -20°C | 1 month [2] [3] | Short-term storage of stock solutions [2] [3]. |
1. Why is light protection critical for this compound in aqueous solution? A 2020 study specifically testing a drinking water formulation of this compound found that no significant degradation occurred after 7 days when the drinking bottles were protected from UV/visible light. This implies that exposure to light is a key factor causing the drug's instability in solution, making protection a necessary step [1] [4].
2. What is the evidence for storing this compound powder at -20°C? Multiple supplier data sheets consistently recommend storing this compound powder at -20°C for long-term stability (up to 3 years) or at 4°C for 2 years [2] [3]. These conditions are standard for ensuring the chemical integrity of many research compounds.
3. How long can I store this compound stock solutions? Supplier data indicates that stock solutions (e.g., in DMSO) are best stored at -80°C for up to 6 months or at -20°C for 1 month [2] [3]. Always use newly opened DMSO for preparing stock solutions, as it is hygroscopic and can absorb water, which may affect stability [3].
For researchers needing to administer this compound via drinking water, the following method has been experimentally validated [1].
The workflow for this protocol can be summarized as follows, highlighting the critical step of light protection:
To provide context for your researchers, this compound (RDEA119/BAY 86-9766) is a potent, selective, allosteric inhibitor of MEK1 and MEK2 kinases, which are part of the RAS-RAF-MEK-ERK (MAPK) pathway [1] [5]. This pathway is upregulated in many cancers and is a key target for drug development. The diagram below illustrates its mechanism of action.
The table below summarizes the key findings from a study that investigated different dosing regimens of refametinib in mice.
| Daily Dose | Mortality Rate | Plasma Levels | Target Engagement (pERK reduction) | Key Findings |
|---|---|---|---|---|
| 75 mg/kg/day [1] | Relatively high (n=5) [1] | Information missing | Information missing | Toxic dose; care must be taken not to exceed this level [1]. |
| 50 mg/kg/day [1] | No significant mortality reported [1] | Achieved active plasma levels (>1.2 µg/mL) [1] | Significant reduction in both aortic and myocardial tissue [1] | Safe and effective dose for 7-day study; achieved target engagement without significant mortality [1]. |
The data in the table above comes from a study that developed a novel oral administration method to avoid the stress of oral gavage [1]. Here are the key methodological details:
This compound (also known as RDEA119 or BAY 86-9766) is a potent, highly selective, allosteric inhibitor of MEK1 and MEK2, which are part of the RAS-RAF-MEK-ERK (MAPK) signaling pathway [2] [3] [4].
To help visualize how this compound acts within the MAPK signaling pathway, see the diagram below.
Q1: What is the maximum tolerated dose of this compound in mice for long-term studies? Based on the available data, a dose of 50 mg/kg/day administered via drinking water was safe and effective over a 7-day period. The dose of 75 mg/kg/day resulted in significant mortality and should be avoided [1].
Q2: How should I prepare and administer this compound for animal studies to minimize stress? The cited study successfully used a drinking water formulation with 2-hydroxypropyl-beta-cyclodextrin (HPBCD) as a vehicle. This is a valid alternative to oral gavage that reduces stress and complication risks. The solution must be protected from light to maintain stability [1].
Q3: How can I confirm that this compound is effectively engaging its target in my model system? A standard method is to measure the levels of phosphorylated ERK (pERK) in target tissues (e.g., heart, aorta, tumor) via Western blot or similar techniques. A significant reduction in the pERK/total ERK ratio compared to untreated controls indicates successful MEK inhibition [1].
The table below summarizes the key toxicities associated with cobimetinib, selumetinib, and refametinib based on clinical trial and pharmacovigilance data.
| MEK Inhibitor | Common Toxicities (≥30%) | Serious / Notable Toxicities | Supporting Context & Evidence |
|---|---|---|---|
| Cobimetinib | Diarrhea, photosensitivity, rash, nausea, pyrexia, elevated CPK [1] | Serous retinopathy, liver lab abnormalities, rash [1] | Clinical Trial: Phase III coBRIM trial in melanoma (vemurafenib combo); most AEs occurred early, were manageable with dose mod/supportive care [1]. |
| Selumetinib | Rash, diarrhea, vomiting [2]; CPK increase, acneiform rash, mucositis, paronychia [3] | Cardiotoxicity (e.g., cardiomyopathy), ocular toxicity (e.g., retinal detachment), rhabdomyolysis [4] [3] | Post-Marketing Data: FAERS database analysis; most AEs occurred within first month of therapy [3]. Real-World Study: In children, toxicities were mostly mild (78% Grade ≤2) [5]. |
| This compound | Rash, diarrhea [6] [7] | Dose-limiting toxicities led to modifications in clinical trials [7] | Clinical Trial: Phase I study (sorafenib combo) in advanced solid tumors; MTD was 50 mg BID [6]. Evidence remains limited compared to approved agents [7]. |
To ensure reproducibility and critical assessment, here are the experimental protocols for the key studies providing the toxicity data.
1. Meta-Analysis of GI Toxicities (2015) [2]
2. Phase I Study of this compound + Sorafenib (2015) [6]
3. Analysis of coBRIM Phase III Trial (Vemurafenib + Cobimetinib) [1]
4. FAERS Pharmacovigilance Study on Selumetinib (2025) [3]
The following diagram illustrates the mechanism of action of MEK inhibitors and the general strategy for managing associated toxicities in clinical practice.
The compiled data reveals several critical considerations for professionals:
The following table summarizes key experimental findings from a study that investigated the effects of Refametinib administered to mice via drinking water [1].
| Experimental Measure | Findings in 50 mg/kg/day Dose Group | Significance/Notes |
|---|---|---|
| This compound Plasma Levels | Achieved levels > 1.2 µg/mL | This concentration is considered an active plasma level [1]. |
| pERK/total ERK in Aortic Tissue | Significant reduction | Compared to untreated control mice [1]. |
| pERK/total ERK in Myocardial Tissue | Significant reduction | Compared to untreated control mice [1]. |
| Mortality in Higher Dose Group (75 mg/kg/day) | Relatively high (n=5) | Suggests a narrow therapeutic window; care must be taken not to exceed toxic doses [1]. |
The key study provides the following methodological details for validating pERK inhibition [1]:
The diagrams below illustrate the role of this compound in the MAPK pathway and the experimental workflow from the cited study.
The table below summarizes the disease control rates and other key efficacy outcomes for this compound from the identified clinical trial [1].
| Regimen | Trial Phase & Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| This compound monotherapy | Phase II, RAS-mutated HCC | 0% | 56.3% | 5.8 months | 1.9 months |
| This compound + Sorafenib | Phase II, RAS-mutated HCC | 6.3% | 43.8% | 12.7 months | 1.5 months |
To fully interpret the data in the table, it is helpful to understand how it was generated.
This compound is a selective oral inhibitor of MEK1/2, which are key components in the RAS/RAF/MEK/ERK signaling pathway (often called the MAPK pathway). This pathway is crucial for cell proliferation and survival and is frequently dysregulated in cancers, including HCC [2].
The following diagram illustrates the pathway and where this compound acts:
When evaluating this compound's ~50% DCR, consider it within the broader HCC treatment landscape and its status as an investigational agent.
The data suggests that while this compound can achieve disease control, its development path likely depends on identifying optimal combination partners and predictive biomarkers beyond RAS mutations alone.
| Parameter | Results |
|---|---|
| Study Design | Phase I/II, single-arm, open-label [ [1]] |
| Patient Population | Advanced pancreatic cancer (first-line treatment) [ [2] [3]] |
| Recommended Dose | This compound 50 mg twice daily + Gemcitabine 1000 mg/m² [ [2] [3]] |
| Objective Response Rate (ORR) | 23% (all patients); 48% in patients without detectable KRAS mutations vs. 28% with KRAS mutations [ [2] [3]] |
| Disease Control Rate (DCR) | 73% (all patients) [ [2] [3]] |
| Median Progression-Free Survival (PFS) | 6.2 months [ [1]]; 8.8 months (KRAS wild-type) vs. 5.3 months (KRAS mutant) [ [2] [3]] |
| Median Overall Survival (OS) | 8.9 months [ [1]]; 18.2 months (KRAS wild-type) vs. 6.6 months (KRAS mutant) [ [2] [3]] |
| Common Treatment-Emergent Toxicities | Thrombocytopenia, fatigue, anemia, peripheral edema [ [2] [3]] |
| Pharmacokinetic Interaction | No interaction observed between this compound and gemcitabine [ [2] [3]] |
For the key phase IIa study, the experimental methodology was as follows [ [2] [3] [1]]:
This compound targets a critical signaling pathway in pancreatic cancer. The diagram below illustrates the pathway and the drug's role.
The clinical development workflow for this compound plus gemcitabine involved a multi-stage process as shown below.
The following table consolidates key experimental findings on refametinib-based combination therapies, including quantitative synergy metrics where available.
| Combination Therapy | Cancer Model / Patient Population | Key Synergy Metric (Combination Index) | Key Findings & Context |
|---|---|---|---|
| This compound + Copanlisib (PI3Ki) [1] | HER2-positive Breast Cancer Cell Lines (preclinical) | CI @ED75 = 0.39 - 0.75 (Synergistic in 4/6 lines) | Strong synergy observed, suggesting dual MAPK/PI3K pathway inhibition is effective [1]. |
| This compound + Lapatinib [1] | HER2-positive Breast Cancer Cell Lines (preclinical) | CI @ED75 = 0.39 - 0.80 (Synergistic in 3/6 lines) | Synergy provides a strategy to overcome resistance to HER2-targeted therapy [1]. |
| This compound + Sorafenib [2] [3] | Advanced Solid Tumors & HCC (clinical trials) | Not quantified by CI in results | Phase I/II trials established safety and antitumor activity. Disease control and response were observed, with potential biomarker link to RAS mutations [2] [3]. |
The quantitative synergy data in the table above was generated through the following standardized preclinical methodologies [1]:
The diagrams below illustrate the mechanistic rationale for the combinations and the key steps in the experimental workflow, created using Graphviz per your specifications.
The table below summarizes key outcomes from clinical studies of refametinib as a monotherapy and in combination with sorafenib.
| Therapy Regimen | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Common Treatment-Emergent Toxicities |
|---|---|---|---|---|---|---|
| This compound Monotherapy [1] | RAS-mutated HCC | 0% (0/16) | 56.3% | 5.8 months | 1.9 months | Fatigue, hypertension, acneiform rash [1] |
| This compound + Sorafenib [1] | RAS-mutated HCC | 6.3% (1/16) | 43.8% | 12.7 months | 1.5 months | Fatigue, hypertension, acneiform rash [1] |
| This compound + Sorafenib (Phase I) [2] | Advanced solid malignancies | 1 Partial Response (across 32 patients) | Disease stabilization in ~50% of patients | Not Reported | Not Reported | Diarrhea, fatigue, rash [2] |
The phase I study established the Maximum Tolerated Dose (MTD) for the combination as This compound 50 mg twice daily plus sorafenib 400 mg twice daily [2]. Pharmacodynamic analysis of tumor biopsies at the MTD confirmed that the combination led to significantly reduced ERK phosphorylation in 5 out of 6 patients, with the greatest reductions observed in tumors with KRAS or BRAF mutations [2].
The synergistic effect of this compound and sorafenib is rooted in their complementary inhibition of the MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers [3] [4].
As the diagram illustrates:
The data supporting this comparison come from well-defined clinical trials. Here are the methodologies for the key studies cited:
Phase I Dose-Escalation Study (this compound + Sorafenib) [2]
Phase II Studies (Monotherapy vs. Combination) [1]
Table 1: this compound (MEK inhibitor) Drug Profile [1] [2]
| Aspect | Details |
|---|---|
| Drug Name | This compound (BAY 86-9766, RDEA119) |
| Target | MEK1/2 (Mitogen-Activated Protein Kinase Kinase) |
| Mechanism | Selective, allosteric, non-ATP competitive inhibitor |
| Relevant Pathway | RAF-MEK-ERK (MAPK) signaling pathway |
| Development Stage in HER2+ BC | Preclinical (In vitro cell line models) |
Table 2: Summary of Key Preclinical Findings in HER2+ Breast Cancer [1]
| Experimental Model | Key Finding (this compound Monotherapy) | Data / IC50 Value |
|---|---|---|
| HCC1954-P (Parental) | Anti-proliferative effect | IC50 = 357.3 ± 87.8 nM |
| BT474-P (Parental) | Anti-proliferative effect | IC50 = 1245.3 ± 152.0 nM |
| SKBR3-P (Parental) | No significant anti-proliferative effect | IC50 > 4000 nM |
| HCC1954-L (Lapatinib-resistant) | Retained anti-proliferative effect | IC50 = 713.7 ± 160.2 nM |
| BT474-RES (Trastuzumab-resistant) | Retained anti-proliferative effect | IC50 = 1379.3 ± 190.5 nM |
| Key Proteomic Finding | This compound treatment led to complete inhibition of MAPK signaling (pERK reduction) across sensitive cell lines. | - |
Table 3: Synergistic Combinations with this compound in HER2+ BC Models [1]
| Combination Therapy | Synergy Outcome (across 6 HER2+ cell lines) | Potential Biomarker / Mechanism |
|---|---|---|
| This compound + Copanlisib (PI3K inhibitor) | Synergistic growth inhibition in 4/6 cell lines (CI @ED75 = 0.39-0.75) | Dual blockade of MAPK and PI3K/AKT pathways |
| This compound + Lapatinib (HER2/EGFR inhibitor) | Synergistic growth inhibition in 3/6 cell lines (CI @ED75 = 0.39-0.80) | Counteracted lapatinib-induced AKT phosphorylation in HCC1954 cells |
Here are the methodologies used to generate the key data cited above.
In Vitro Preclinical Evaluation of this compound [1]
Phase I Safety and Pharmacokinetics Study (this compound + Sorafenib) [3]
To better understand the biological context and experimental procedures, the following diagrams illustrate the core signaling pathways involved and a generalized workflow for the proteomic profiling.